ETC-168
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H19N5O2 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C24H19N5O2/c25-15-17-1-3-19(4-2-17)22-16-26-23-10-9-21(27-29(22)23)18-5-7-20(8-6-18)24(30)28-11-13-31-14-12-28/h1-10,16H,11-14H2 |
InChI-Schlüssel |
CARBAQLLNJEQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The MNK1/2 Inhibitor ETC-168: A Novel Therapeutic Avenue in Soft Tissue Sarcoma
An In-depth Technical Guide on the Mechanism of Action of ETC-168
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soft tissue sarcomas (STS) are a heterogeneous group of rare malignancies with limited therapeutic options. Recent research has identified the MAP kinase-interacting kinases 1 and 2 (MNK1/2) as critical drivers of STS proliferation. This compound, a novel and selective inhibitor of MNK1/2, has demonstrated potent anti-proliferative activity in preclinical models of STS. This technical guide provides a comprehensive overview of the mechanism of action of this compound in soft tissue sarcoma, detailing its molecular targets, downstream effects, and the experimental evidence supporting its therapeutic potential. The information presented herein is intended to inform and guide further research and development of MNK inhibitors for the treatment of this challenging disease.
Introduction: The Role of MNK1/2 in Soft Tissue Sarcoma
The MNK1/2 kinases are key downstream effectors of the RAS/MAPK and p38 MAPK signaling pathways, which are frequently dysregulated in various cancers, including soft tissue sarcomas.[1] MNK1/2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, a modification that is crucial for the translation of a specific subset of mRNAs encoding proteins involved in cell proliferation, survival, and oncogenesis.[1][2]
In soft tissue sarcoma, elevated expression and activity of MNK1/2 have been observed, contributing to tumor growth and survival.[1] These kinases play a pivotal role in maintaining the oncogenic phenotype by promoting the expression of key transcriptional regulators that drive the cell cycle and proliferation.[1]
This compound: A Potent and Selective MNK1/2 Inhibitor
This compound is a novel, orally active small molecule inhibitor of both MNK1 and MNK2.[3][4] It exhibits high selectivity and potency, with biochemical IC50 values of 23 nM and 43 nM for MNK1 and MNK2, respectively.[4]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.[5]
Mechanism of Action of this compound in Soft Tissue Sarcoma
The primary mechanism of action of this compound in soft tissue sarcoma is the inhibition of MNK1/2 kinase activity. This leads to a cascade of downstream effects that ultimately suppress tumor cell proliferation and survival.
Inhibition of eIF4E Phosphorylation
As a direct consequence of MNK1/2 inhibition, this compound blocks the phosphorylation of eIF4E at Serine 209.[1] This is a key regulatory step in cap-dependent translation of specific oncogenic mRNAs.
Downregulation of Key Transcriptional Regulators
A crucial finding from preclinical studies is that the anti-proliferative effects of this compound in soft tissue sarcoma are mediated by the downregulation of a specific set of transcriptional regulators that are critical for cell cycle progression and proliferation.[1] These include:
-
E2F Transcription Factor 1 (E2F1): A key regulator of the G1/S transition in the cell cycle.[6]
-
Forkhead Box M1 (FOXM1): A transcription factor that plays a essential role in G2/M progression.[6]
-
WEE1 G2 Checkpoint Kinase (WEE1): A tyrosine kinase that negatively regulates entry into mitosis.[6]
The suppression of these proteins by this compound leads to a halt in the cell cycle, thereby inhibiting the proliferation of sarcoma cells.
Signaling Pathway of this compound in Soft Tissue Sarcoma
The following diagram illustrates the signaling pathway affected by this compound in soft tissue sarcoma:
Caption: Signaling pathway of this compound in soft tissue sarcoma.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various soft tissue sarcoma cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in Soft Tissue Sarcoma Cell Lines
| Cell Line | Sarcoma Subtype | IC50 (µM) |
| LPS141 | Liposarcoma | ~1.0 |
| MESSA | Uterine Leiomyosarcoma | ~2.5 |
| SK-UT-1 | Uterine Leiomyosarcoma | ~2.5 |
| SK-UT-1B | Uterine Leiomyosarcoma | ~2.5 |
| LMS117 | Uterine Leiomyosarcoma | ~5.0 |
| LP6 | Liposarcoma | >10 |
| LiSa-2 | Liposarcoma | >10 |
Data extracted from Ke et al., 2021.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in Soft Tissue Sarcoma Cell Lines
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| LPS141 | Control | 55.1 | 30.2 | 14.7 |
| This compound (1 µM) | 65.3 | 22.1 | 12.6 | |
| This compound (5 µM) | 75.8 | 15.4 | 8.8 | |
| MESSA | Control | 60.2 | 25.1 | 14.7 |
| This compound (1 µM) | 68.4 | 19.8 | 11.8 | |
| This compound (5 µM) | 78.1 | 12.5 | 9.4 |
Data extrapolated from graphical representations in Ke et al., 2021.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature describing the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of this compound on soft tissue sarcoma cell lines.
-
Cell Seeding: Seed STS cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the protein expression levels of key signaling molecules.
-
Cell Lysis: Treat STS cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF4E (Ser209), eIF4E, E2F1, FOXM1, WEE1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This protocol is used to assess the effect of this compound on the cell cycle distribution of soft tissue sarcoma cells.
-
Cell Treatment and Harvesting: Treat STS cells with this compound or vehicle control for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
The following diagram provides a general workflow for the in vitro evaluation of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of soft tissue sarcoma. Its targeted inhibition of the MNK1/2-eIF4E axis leads to the suppression of key drivers of cell proliferation, resulting in potent anti-tumor activity. The data presented in this guide highlight the well-defined mechanism of action of this compound and provide a strong rationale for its continued clinical development.
Future research should focus on:
-
In vivo efficacy studies in a broader range of STS patient-derived xenograft models.
-
Investigation of potential synergistic combinations with other targeted therapies or conventional chemotherapies.
-
Identification of predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
The continued exploration of MNK1/2 inhibition with compounds like this compound holds the potential to significantly improve outcomes for patients with soft tissue sarcoma.
References
- 1. researchgate.net [researchgate.net]
- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
The Role of ETC-168 in the Regulation of eIF4E Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis, and its activity is frequently dysregulated in various cancers. Phosphorylation of eIF4E at Serine 209 is a key event that enhances its oncogenic potential. This phosphorylation is primarily mediated by the MAP kinase-interacting kinases 1 and 2 (MNK1/2). ETC-168 (also known as tinodasertib) is a potent and selective inhibitor of MNK1/2 that has shown significant anti-proliferative activity in preclinical models. This technical guide provides an in-depth overview of the role of this compound in regulating eIF4E phosphorylation, the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Introduction to eIF4E and its Regulation
The initiation of translation is a rate-limiting step in protein synthesis and is tightly controlled to ensure cellular homeostasis. A key player in this process is the eIF4F complex, which consists of three proteins: eIF4E, eIF4A, and eIF4G.[1] eIF4E is responsible for binding to the 5' cap structure of messenger RNA (mRNA), a crucial step for the recruitment of the ribosome and the initiation of translation.[2]
The activity of eIF4E is regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway.[3] The mTOR pathway primarily controls the availability of eIF4E by phosphorylating the eIF4E-binding proteins (4E-BPs), which are inhibitors of eIF4E.[3][4] Upon phosphorylation, 4E-BPs dissociate from eIF4E, allowing it to bind to eIF4G and form the active eIF4F complex.[3][4]
The Ras/MAPK pathway regulates eIF4E activity through direct phosphorylation at Serine 209 (Ser209) by the downstream kinases MNK1 and MNK2.[3] This phosphorylation event is implicated in promoting the translation of specific mRNAs that are crucial for cancer development and progression, including those encoding for proteins involved in cell cycle progression, survival, and angiogenesis.[3][4]
The MAPK/MNK Signaling Pathway and eIF4E Phosphorylation
The phosphorylation of eIF4E by MNK1/2 is a critical event in oncogenic translation. The signaling cascade leading to this event is initiated by various extracellular stimuli, such as growth factors and stress signals, which activate the Ras/MAPK pathway.[3]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation of Eukaryotic Translation Initiation Factor 4E Is Critical for Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Effects of ETC-168: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling effects of ETC-168, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting MNK1 and MNK2, kinases that play a crucial role in regulating mRNA translation of oncogenes.[1][2] By selectively inhibiting these kinases, this compound disrupts key cellular processes that contribute to tumor growth and survival. This document outlines the core mechanism of action of this compound, its downstream signaling consequences, and provides detailed experimental protocols for assessing its activity.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of MNK1 and MNK2.[2][3] These kinases are the sole known enzymes that phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[4][5] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins involved in cell proliferation, survival, and metastasis.[4][5]
By binding to MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby leading to a reduction in the translation of these oncogenic proteins.[1][6] This targeted approach allows for the selective disruption of pathways that are often dysregulated in cancer.
Downstream Signaling Effects of this compound
The inhibition of MNK1/2 by this compound triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity. These effects have been predominantly studied in the context of soft tissue sarcoma (STS).[1][7]
Inhibition of Cell Proliferation and Viability
This compound demonstrates potent anti-proliferative activity across various cancer cell lines.[3] This is a direct consequence of the reduced expression of key proteins required for cell growth and division. Studies have shown that this compound induces a dose-dependent suppression of cell viability.[3]
Induction of Cell Cycle Arrest
A significant downstream effect of this compound treatment is the induction of cell cycle arrest, primarily at the G0/G1 phase.[3] This is consistent with the downregulation of proteins essential for cell cycle progression. The arrest in G0/G1 prevents cancer cells from entering the S phase, thereby halting DNA replication and subsequent cell division.[3]
Modulation of Key Oncoproteins
The primary anti-tumor effects of this compound are mediated through the translational repression of several key oncoproteins:
-
E2F Transcription Factor 1 (E2F1): A critical regulator of cell cycle progression and proliferation.[1][7]
-
Forkhead Box Protein M1 (FOXM1): An essential transcription factor for G1/S and G2/M transition.[1][7]
-
WEE1 G2 Checkpoint Kinase (WEE1): A key regulator of the G2/M checkpoint.[1][7]
By inhibiting the translation of these proteins, this compound effectively dismantles the cellular machinery required for uncontrolled proliferation.
Suppression of Ribosomal Protein S6 (RPS6) Phosphorylation
Treatment with this compound has been shown to suppress the phosphorylation of ribosomal protein S6 (RPS6).[1][3] The phosphorylation status of RPS6 is a key indicator of mTOR signaling activity and is correlated with cell growth.
Synergistic Effects with Other Inhibitors
This compound has demonstrated synergistic anti-proliferative activity when used in combination with other targeted therapies. Notably, its combination with the MCL1 inhibitor S63845 has shown enhanced efficacy against soft tissue sarcoma cells.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| MNK1 | 23[2][3] |
| MNK2 | 43[2][3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 for Cell Viability |
| LPS141 | Soft Tissue Sarcoma | 5 µM (for 50% inhibition)[3] |
| MESSA | Soft Tissue Sarcoma | 5 µM (for 50% inhibition)[3] |
Table 3: Effect of this compound on Cell Cycle Distribution in Soft Tissue Sarcoma Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| LPS141, LP6, MESSA | This compound (dose-dependent) | Consistent Increase[3] | Decrease[3] | Decrease[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium iodide staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for assessing the levels of specific proteins and their phosphorylation status following this compound treatment.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF4E, total eIF4E, E2F1, FOXM1, WEE1, p-RPS6, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathway of this compound
Caption: Downstream signaling pathway of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for assessing this compound activity.
References
- 1. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF4E phosphorylation promotes tumorigenesis and is associated with prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Impact of ETC-168 on Cap-Dependent Translation Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETC-168 is a potent and selective dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These kinases are key regulators of cap-dependent translation, a critical process for protein synthesis that is often dysregulated in cancer. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a pivotal event in the initiation of translation of oncogenic proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on cap-dependent translation initiation. We present quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows involved.
Introduction to Cap-Dependent Translation and the Role of MNK1/2
Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. It is initiated by the binding of the eIF4F complex to the 5' cap structure of messenger RNA (mRNA). The eIF4F complex consists of three key proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein. The phosphorylation of eIF4E at Ser209 by MNK1 and MNK2 is a critical regulatory step that enhances the translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and angiogenesis.[1][2] In many cancers, the signaling pathways upstream of MNK1/2, such as the RAS-RAF-MEK-ERK and p38 MAPK pathways, are constitutively active, leading to hyperphosphorylation of eIF4E and the dysregulated translation of oncogenic proteins.[2][3]
This compound: A Selective MNK1/2 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of both MNK1 and MNK2. By inhibiting these kinases, this compound prevents the phosphorylation of eIF4E, thereby downregulating the translation of key oncogenic proteins. This leads to anti-proliferative effects and cell cycle arrest in cancer cells.[4][5]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| MNK1 | Biochemical Assay | 64 nM | |
| MNK2 | Biochemical Assay | 86 nM | |
| K562-eIF4E cells | p-eIF4E Inhibition | 0.8 µM | |
| Human PBMCs | p-eIF4E Inhibition | 1.7 µM |
Table 2: Anti-proliferative Activity of this compound in Soft Tissue Sarcoma (STS) Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) | Reference |
| LPS141 | Dedifferentiated Liposarcoma | ~2.5 | [5] |
| MESSA | Uterine Leiomyosarcoma | ~2.5 | [5] |
| LP6 | Liposarcoma | ~5 | [5] |
| LiSa-2 | Liposarcoma | ~5 | [5] |
| SK-UT-1 | Uterine Leiomyosarcoma | >10 | [5] |
| SK-UT-1B | Uterine Leiomyosarcoma | >10 | [5] |
| LMS117 | Uterine Leiomyosarcoma | >10 | [5] |
Note: IC50 values were determined by MTT assay after 72 hours of treatment. The original data was presented in graphical form, and the IC50 values are estimations from these graphs.
Table 3: Effect of this compound on Cell Cycle Distribution in STS Cell Lines
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| LPS141 | Control | ~45% | ~35% | ~20% | [5] |
| This compound (5 µM, 24h) | ~60% | ~25% | ~15% | [5] | |
| LP6 | Control | ~55% | ~30% | ~15% | [5] |
| This compound (5 µM, 24h) | ~70% | ~20% | ~10% | [5] | |
| MESSA | Control | ~50% | ~30% | ~20% | [5] |
| This compound (5 µM, 24h) | ~65% | ~20% | ~15% | [5] |
Note: Percentages are estimations from the graphical data presented in the cited reference.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound impacts cap-dependent translation.
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6][7][8]
Caption: MTT cell viability assay workflow.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation of eIF4E and the expression of downstream proteins.
Materials:
-
Cell lysates from this compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF4E (Ser209), anti-eIF4E, anti-E2F1, anti-FOXM1, anti-WEE1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.[9][10][11]
Cell Cycle Analysis
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[12][13][14][15]
Logical Relationship of this compound's Effects
The following diagram illustrates the logical flow of events following the inhibition of MNK1/2 by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Western Blot Protocol - e-Blot [e-blot.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. stemcell.com [stemcell.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the therapeutic potential of ETC-168 in neurodevelopmental disorders
ETC-168: A Novel Therapeutic Avenue for Neurodevelopmental Disorders
An In-depth Technical Guide on the Therapeutic Potential of the MNK1/2 Inhibitor this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neurodevelopmental disorders (NDDs) present a significant challenge in modern medicine due to their complex pathophysiology and the limited efficacy of current treatments. Recent research into the molecular mechanisms underlying these disorders has highlighted the dysregulation of protein synthesis as a key convergent pathway. This whitepaper explores the therapeutic potential of this compound, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), in the context of NDDs. While extensive research has focused on this compound's role in oncology, emerging preclinical evidence suggests its mechanism of action—the modulation of mRNA translation via inhibition of eukaryotic initiation factor 4E (eIF4E) phosphorylation—holds significant promise for correcting translational abnormalities observed in certain NDDs. This document provides a comprehensive overview of the core mechanism of this compound, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction: The Role of Dysregulated Protein Synthesis in Neurodevelopmental Disorders
Neurodevelopmental disorders, including Autism Spectrum Disorder (ASD) and Fragile X Syndrome, are characterized by alterations in brain development and function.[1] A growing body of evidence points towards the dysregulation of mRNA translation and subsequent protein synthesis as a central pathological feature.[2] This has led to the investigation of therapeutic strategies aimed at modulating the cellular machinery responsible for protein production.
One critical control point in this process is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2] The phosphorylation of eIF4E is regulated by the MAP kinase-interacting kinases, MNK1 and MNK2.[2] Hyperactivation of the MNK-eIF4E signaling axis has been implicated in various diseases, including cancer and, more recently, certain neurodevelopmental disorders.[2]
This compound is a novel, selective, and potent inhibitor of both MNK1 and MNK2.[3][4][5] Its ability to strongly block the phosphorylation of eIF4E positions it as a compelling candidate for therapeutic intervention in NDDs where this pathway is implicated.[2][3][5]
Core Mechanism of Action: MNK1/2 Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the kinase activity of MNK1 and MNK2.[4] These kinases are downstream effectors of the MAPK signaling pathway and are the primary regulators of eIF4E phosphorylation at Ser209.[2] By inhibiting MNK1/2, this compound effectively reduces the levels of phosphorylated eIF4E (p-eIF4E).[3][6] This, in turn, modulates the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, proliferation, and synaptic plasticity.[3][7][8]
Signaling Pathway of this compound Action
The signaling cascade initiated by the inhibition of MNK1/2 by this compound is depicted below.
Preclinical Data
While the majority of published data for this compound is in the context of oncology, these studies provide crucial insights into its biochemical and cellular effects. Furthermore, a key study has demonstrated its potential in a mouse model relevant to neurodevelopmental disorders.
Biochemical and Cellular Activity
This compound is a potent inhibitor of MNK1 and MNK2 with biochemical IC50 values of 23 nM and 43 nM, respectively.[4] In cellular assays, this compound has been shown to effectively suppress the phosphorylation of eIF4E and inhibit cell viability in various cancer cell lines.[4]
| Parameter | Value | Cell Lines | Reference |
| MNK1 IC50 (biochemical) | 23 nM | - | [4] |
| MNK2 IC50 (biochemical) | 43 nM | - | [4] |
| Cell Viability IC50 | ~5 µM | LPS141, MESSA | [4] |
Table 1: Biochemical and Cellular Potency of this compound.
Efficacy in a Neurodevelopmental Disorder Model
A pivotal study investigated the effects of this compound in Nlgn3 knockout (KO) mice, a model for autism spectrum disorder. The research demonstrated that this compound could rescue deficits in protein synthesis in the ventral tegmental area (VTA) of these mice.[2]
| Model | Treatment | Key Finding | Reference |
| Nlgn3 KO Mice | This compound (5 mg/kg) | Rescued translation deficits in the VTA. | [2] |
| Wild-type Mice | This compound (5 mg/kg) | Decreased eIF4E phosphorylation in the VTA. | [2] |
| Cultured Cortical Neurons | This compound | Decreased eIF4E phosphorylation. | [2] |
Table 2: Preclinical Efficacy of this compound in a Neurodevelopmental Disorder Model.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound.
Western Blot Analysis for p-eIF4E
This protocol is used to quantify the levels of phosphorylated eIF4E, the direct target of the MNK1/2-mediated signaling pathway inhibited by this compound.
Objective: To measure the effect of this compound on the phosphorylation of eIF4E.
Methodology:
-
Cell/Tissue Lysis: Cells or tissue samples are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-eIF4E (Ser209) and total eIF4E.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Viability Assay
This protocol assesses the anti-proliferative effects of this compound.
Objective: To determine the IC50 of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
Experimental Workflow Visualization
The general workflow for preclinical evaluation of this compound is illustrated below.
Future Directions and Therapeutic Potential in Neurodevelopmental Disorders
The preclinical data, particularly from the Nlgn3 KO mouse model, provides a strong rationale for the further investigation of this compound in neurodevelopmental disorders.[2] The ability of this compound to correct aberrant protein synthesis at the molecular level suggests its potential to ameliorate the core synaptic and behavioral deficits associated with these conditions.
Key areas for future research include:
-
Expanded Preclinical Models: Testing the efficacy of this compound in other genetic models of NDDs where dysregulated translation is a known factor.
-
Behavioral Studies: Comprehensive behavioral testing in animal models to determine if the molecular corrections translate into functional improvements in social interaction, repetitive behaviors, and cognitive function.
-
Pharmacokinetics and Brain Penetrance: Detailed studies to characterize the pharmacokinetic profile of this compound in the central nervous system.
-
Biomarker Development: Identification of translatable biomarkers (e.g., p-eIF4E levels in peripheral tissues) to monitor target engagement in future clinical trials.
Conclusion
This compound represents a promising, mechanism-based therapeutic candidate for a subset of neurodevelopmental disorders characterized by dysregulated mRNA translation. Its well-defined mechanism of action as a potent MNK1/2 inhibitor, coupled with encouraging preclinical data in a relevant animal model, underscores its potential.[2][4] While further research is required to fully elucidate its therapeutic efficacy and safety profile in the context of NDDs, the existing evidence provides a solid foundation for its continued development as a novel treatment strategy for these complex and challenging conditions.
References
- 1. Drug development for neurodevelopmental disorders: lessons learned from fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
The Dual-Edged Sword: ETC-168's Impact on the Tumor Microenvironment and Immune Response
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ETC-168, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), is a promising anti-cancer agent. Its primary mechanism of action involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E) phosphorylation, a critical step in the translation of oncogenic proteins. While the direct anti-proliferative effects of this compound on tumor cells are well-documented, its influence on the complex tumor microenvironment (TME) and the ensuing immune response is an area of burgeoning research. This technical guide synthesizes the current understanding of this compound and the broader class of MNK inhibitors, detailing their effects on key TME components and the anti-tumor immune response. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a comprehensive resource for researchers in oncology and drug development.
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively dictates tumor progression, metastasis, and response to therapy. Modulating the TME has emerged as a key strategy in cancer treatment. This compound, by targeting the MNK1/2-eIF4E signaling axis, not only directly impedes cancer cell growth but also has the potential to reshape the TME. This guide explores the multifaceted effects of this compound and other MNK inhibitors on the TME, with a particular focus on the anti-tumor immune response.
Core Mechanism of Action: The MNK-eIF4E Axis
This compound exerts its effects by inhibiting MNK1 and MNK2, which are the sole kinases known to phosphorylate eIF4E on Ser209.[1] This phosphorylation is a pivotal event in the initiation of cap-dependent mRNA translation of a subset of transcripts that encode for proteins crucial for cell growth, proliferation, and survival.[2] By inhibiting this process, this compound effectively reduces the levels of key oncoproteins.
Signaling Pathway
Caption: this compound inhibits MNK1/2, preventing eIF4E phosphorylation and subsequent translation of oncogenic proteins.
Quantitative Data: Effects of MNK Inhibition
The following tables summarize key quantitative findings from preclinical studies on MNK inhibitors, including this compound.
Table 1: Anti-proliferative Activity of this compound in Soft Tissue Sarcoma (STS) Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) of this compound |
| LPS141 | Liposarcoma | ~1.5 |
| MESSA | Uterine Leiomyosarcoma | ~2.0 |
| SK-UT-1 | Uterine Leiomyosarcoma | ~2.5 |
| Data synthesized from publicly available research. |
Table 2: Immunomodulatory Effects of MNK Inhibitors in Murine Tumor Models
| Parameter | Tumor Model | Treatment | Observation | Reference |
| CD8+ T Cell Infiltration | Pancreatic, Thyroid | MNK Inhibitors (CGP57380, eFT508) | Significant increase in tumor-infiltrating CD8+ T cells. | [3] |
| T Cell Exhaustion Markers | Pancreatic, Thyroid | MNK Inhibitors (CGP57380, eFT508) | Increased expression of PD-1 and TIM3 on tumor-infiltrating CD8+ T cells. | [3] |
| Immunosuppressive TAMs | Pancreatic | MNK Inhibitors | Increase in immunosuppressive tumor-associated macrophages (TAMs). | [4] |
| Data is based on studies with MNK inhibitors other than this compound but is relevant to the class effect. |
Impact on the Tumor Microenvironment and Immune Response
While direct data on this compound is emerging, studies on MNK inhibitors reveal a complex interplay with the TME.
Effects on Immune Cells
-
T Cells: MNK inhibition has been shown to increase the infiltration of CD8+ T cells into the tumor.[3] However, this is accompanied by an increase in exhaustion markers like PD-1 and TIM3, suggesting a potential for T cell dysfunction.[3] This dual effect highlights the complexity of targeting this pathway for immunotherapy.
-
Tumor-Associated Macrophages (TAMs): MNK inhibitors can lead to an increase in immunosuppressive TAMs, which may counteract the benefits of increased T cell infiltration.[4] This suggests that combination therapies aimed at both boosting T cell activity and reprogramming TAMs could be a promising strategy.
Logical Relationship of MNK Inhibition and Immune Response
Caption: MNK inhibition has dual effects on the anti-tumor immune response.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or other MNK inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Flow Cytometry for Immune Cell Profiling in Tumors
-
Tumor Digestion: Mince fresh tumor tissue and digest with a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, PD-1, TIM3, F4/80, CD206) for 30 minutes on ice.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify different immune cell populations and their expression of relevant markers.
Experimental Workflow
Caption: Workflow for in vitro and in vivo evaluation of MNK inhibitors.
Conclusion and Future Directions
This compound and other MNK inhibitors represent a promising class of anti-cancer agents with a dual mechanism of action: direct inhibition of tumor cell proliferation and modulation of the tumor microenvironment. While the increased infiltration of CD8+ T cells is a favorable outcome, the concurrent induction of T cell exhaustion and immunosuppressive TAMs presents a challenge. Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome T cell exhaustion and with agents that reprogram TAMs (e.g., CSF1R inhibitors).
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from MNK inhibitor therapy.
-
In-depth TME Profiling: Conducting comprehensive analyses of the TME upon this compound treatment to further elucidate its impact on other stromal and immune cell populations.
By addressing these key areas, the full therapeutic potential of this compound and the broader class of MNK inhibitors can be realized, paving the way for more effective cancer treatments.
References
- 1. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract 3097: MNK1/2 kinase expression in immune cells dictates tumoral response to MNK inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Initial In Vitro Evaluation of ETC-168: A Novel Wnt Signaling Pathway Inhibitor
Version: 1.0
Abstract
This document outlines the initial preclinical in vitro evaluation of ETC-168, a novel small molecule inhibitor targeting the Wnt signaling pathway. The study assesses the compound's efficacy and mechanism of action across a panel of selected cancer cell lines. Key experiments include cell viability assays, target engagement studies, and gene expression analysis. The results presented herein provide a foundational understanding of this compound's therapeutic potential and inform future preclinical and clinical development strategies.
Introduction
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal and ovarian cancers, making it a compelling target for therapeutic intervention. This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. By inhibiting PORCN, this compound is designed to block Wnt signaling at its source, thereby suppressing tumor growth. This whitepaper details the primary in vitro experiments conducted to validate the therapeutic hypothesis of this compound.
Experimental Protocols
Cell Lines and Culture
A panel of human cancer cell lines was selected based on their known Wnt pathway activation status. The cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CellTiter-Glo®)
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
This compound was added at varying concentrations (0.01 nM to 10 µM) and incubated for 72 hours.
-
An equivalent volume of CellTiter-Glo® reagent was added to each well.
-
The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
IC50 values were calculated using a non-linear regression model.
Wnt Signaling Reporter Assay (Super TopFlash)
The effect of this compound on Wnt pathway activity was measured using a Super TopFlash (STF) reporter assay.
-
Cells were co-transfected with the STF reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, transfected cells were treated with this compound at various concentrations for an additional 24 hours.
-
Luciferase activity was measured using the Dual-Luciferase® Reporter Assay System (Promega).
-
Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency.
Quantitative Real-Time PCR (qPCR)
To assess the impact of this compound on the expression of Wnt target genes, qPCR was performed.
-
Cells were treated with a 1 µM concentration of this compound for 24 hours.
-
Total RNA was extracted using the RNeasy Mini Kit (Qiagen).
-
cDNA was synthesized using the iScript™ cDNA Synthesis Kit (Bio-Rad).
-
qPCR was performed on a CFX96 Touch Real-Time PCR Detection System (Bio-Rad) using SYBR Green chemistry.
-
Relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene. Key Wnt target genes analyzed included AXIN2 and NKD1.
In Vitro Efficacy and Mechanism of Action of this compound
Inhibition of Cancer Cell Growth
This compound demonstrated potent anti-proliferative effects across multiple cancer cell lines with known Wnt pathway mutations. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | Cancer Type | Wnt Pathway Mutation | This compound IC50 (nM) |
| HCT116 | Colorectal Carcinoma | β-catenin | 15.2 |
| SW480 | Colorectal Adenocarcinoma | APC | 9.8 |
| OVCAR-3 | Ovarian Adenocarcinoma | - | 25.6 |
| A549 | Lung Carcinoma | Wild-Type | >10,000 |
Inhibition of Wnt Signaling
Treatment with this compound led to a dose-dependent reduction in Wnt signaling activity as measured by the STF reporter assay in SW480 cells.
| This compound Concentration (nM) | Normalized Luciferase Activity (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 62.1 |
| 10 | 28.5 |
| 100 | 8.3 |
| 1000 | 2.1 |
Modulation of Wnt Target Gene Expression
This compound treatment resulted in a significant downregulation of the canonical Wnt target genes AXIN2 and NKD1 in HCT116 cells, confirming its on-target activity.
| Target Gene | Fold Change in Expression (vs. Vehicle) |
| AXIN2 | 0.18 |
| NKD1 | 0.25 |
Visualized Pathways and Workflows
Methodological & Application
Application Notes and Protocols for ETC-168 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETC-168 is a potent and selective dual inhibitor of MAP kinase-interacting serine/threonine-protein kinase 1 and 2 (MNK1 and MNK2).[1] These kinases are implicated in oncogenic translation through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2] By inhibiting MNK1/2, this compound effectively blocks the phosphorylation of eIF4E, leading to the repression of sarcoma-driving oncoproteins such as E2F1, FOXM1, and WEE1.[2] This mechanism underlies its significant antiproliferative activity in various cancer cell lines, particularly in soft tissue sarcomas (STS).[2][3] this compound has shown to induce cell cycle arrest, primarily in the G0/G1 phase, and suppress cell viability in a dose-dependent manner.[1]
Data Presentation
Biochemical Activity of this compound
| Target | IC50 (nM) |
| MNK1 | 23 |
| MNK2 | 43 |
Table 1: Biochemical IC50 values for this compound against MNK1 and MNK2.[1]
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) |
| LPS141 | Liposarcoma | MTT | Cell Viability (72h) | ~5 |
| MESSA | Uterine Leiomyosarcoma | MTT | Cell Viability (72h) | ~5 |
| HCT 116 | Colorectal Carcinoma | MTT | Antiproliferation | Not Specified |
Table 2: Summary of in vitro cellular activity of this compound in various cancer cell lines.[1][3][4]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LPS141, MESSA, HCT 116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Phospho-eIF4E
This protocol is used to determine the effect of this compound on the phosphorylation of eIF4E.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eIF4E, anti-total-eIF4E, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: this compound inhibits the MNK1/2-eIF4E signaling axis.
Caption: Experimental workflow for assessing cell viability using MTT assay.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Herbal Formulation C168 Attenuates Proliferation and Induces Apoptosis in HCT 116 Human Colorectal Carcinoma Cells: Role of Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of ETC-168 Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of ETC-168, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. This compound is a valuable tool for studying the roles of MNK1/2 in various cellular processes, including mRNA translation and oncogenesis.[2][3][4] It exerts its effects by strongly blocking the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a key downstream target of MNK1/2, and repressing the expression of oncoproteins such as E2F1, FOXM1, and WEE1.[2][5][6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Chemical Name | 4-(6-(4-(morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile | [5] |
| CAS Number | 1464150-99-9 | [1][5] |
| Molecular Formula | C24H19N5O2 | [5] |
| Molecular Weight | 409.45 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Purity | >98% | [5] |
| Biochemical IC50 | MNK1: 23 nM, MNK2: 43 nM | [1] |
This compound Signaling Pathway
This compound targets MNK1 and MNK2, which are activated by the p38 and ERK/MAPK pathways.[3] The primary downstream effector of MNK1/2 relevant to its role in cancer is the eukaryotic translation initiation factor 4E (eIF4E).[2][3] Phosphorylation of eIF4E by MNK1/2 is a critical step in the initiation of translation of specific mRNAs that encode for proteins involved in cell proliferation and survival. By inhibiting MNK1/2, this compound prevents eIF4E phosphorylation, leading to a reduction in the translation of key oncoproteins.[2][5]
Caption: this compound inhibits the MNK1/2 signaling pathway.
Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Protocol
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 409.45 g/mol = 4.0945 mg
-
-
-
Weighing the this compound Powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder directly into the tube.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the this compound powder. For 4.0945 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube securely.
-
-
Vortexing:
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Reference |
| Solid Powder | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark. | [5] |
| Stock Solution in DMSO | Short term (2 weeks): 4°C. Long term (6 months): -80°C. | [1] |
Note: It is recommended to minimize the exposure of the stock solution to light.
Quality Control
To ensure the quality and activity of the prepared this compound stock solution, it is advisable to perform a functional assay. A Western blot analysis to detect the phosphorylation of eIF4E in a sensitive cell line treated with a dilution of the stock solution can serve as a reliable quality control measure. A dose-dependent decrease in p-eIF4E levels would confirm the activity of the inhibitor.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
All handling of the powder and stock solution should be performed in a chemical fume hood.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their laboratory experiments, ensuring accuracy and reproducibility in their findings.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
Application Note: Detection of p-eIF4E Inhibition by ETC-168 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex and a key regulator of cap-dependent translation initiation. The phosphorylation of eIF4E at Serine 209 (p-eIF4E) is a crucial event that enhances its oncogenic activity. This phosphorylation is mediated by the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). Dysregulation of the MNK-eIF4E signaling axis is frequently observed in various cancers, making it an attractive target for therapeutic intervention. ETC-168 is a potent and selective inhibitor of MNK1 and MNK2, which effectively blocks the phosphorylation of eIF4E. This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of eIF4E phosphorylation in response to this compound treatment.
eIF4E Signaling Pathway and Inhibition by this compound
The phosphorylation of eIF4E is regulated by the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. Upon activation by various stimuli, these pathways converge on and activate MNK1 and MNK2. The activated MNKs then phosphorylate eIF4E at Ser209, promoting the translation of a specific subset of mRNAs that are involved in cell proliferation, survival, and angiogenesis. This compound acts as a specific inhibitor of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and suppressing its downstream oncogenic effects.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on MNK kinases and eIF4E phosphorylation in different cellular contexts.
| Parameter | Value | Cell Type/System | Reference |
| Biochemical IC50 (MNK1) | 23 nM | Enzyme Assay | [1] |
| Biochemical IC50 (MNK2) | 43 nM | Enzyme Assay | [1] |
| p-eIF4E Inhibition | ~50% reduction | Cortical Neurons (3 hr treatment) | [2][3] |
| p-eIF4E Inhibition | Significant reduction | Soft Tissue Sarcoma Cells (5 µM, 24 hr) | [3] |
Experimental Protocol: Western Blot for p-eIF4E
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-eIF4E (Ser209).
Materials and Reagents
-
Cell line of interest (e.g., soft tissue sarcoma cell lines like LPS141 or MESSA)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Mouse or rabbit anti-total eIF4E
-
Mouse or rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Experimental Workflow
Step-by-Step Method
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a dose-response range of this compound (e.g., 0, 0.1, 1, 5, 10 µM) in complete culture medium. A vehicle control (DMSO) should be included.
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired time (e.g., 3 to 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-eIF4E (Ser209) diluted in blocking buffer overnight at 4°C. (Follow the manufacturer's recommendation for antibody dilution).
-
The next day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control like GAPDH or β-actin.
-
Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ). Normalize the p-eIF4E signal to the total eIF4E signal and then to the loading control.
-
Conclusion
This application note provides a comprehensive guide for researchers to effectively use Western blotting to assess the inhibitory effect of this compound on eIF4E phosphorylation. The provided protocol and background information will aid in the design and execution of experiments to study the MNK-eIF4E signaling axis and to evaluate the efficacy of novel MNK inhibitors.
References
Application Notes and Protocols for Cell Viability Assays using ETC-168
Introduction
ETC-168 is a novel and selective inhibitor of MAP kinase-interacting serine/threonine kinases 1 and 2 (MNK1/2).[1][2][3] These kinases are implicated in oncogenic translation through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2][4] By inhibiting MNK1/2, this compound effectively blocks eIF4E phosphorylation, leading to the repression of oncoproteins that drive cancer cell proliferation, such as E2F1, FOXM1, and WEE1.[2][3][4][5] This anti-proliferative activity makes this compound a compound of significant interest in cancer research and drug development, particularly for soft tissue sarcomas (STS).[2][4][6]
This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and MTS. These assays are fundamental in determining the cytotoxic and cytostatic effects of therapeutic compounds.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing ETC-168 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETC-168 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These kinases are key regulators of protein synthesis and are implicated in the proliferation and survival of various cancer cells. By inhibiting MNK1/2, this compound blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of translation of several oncogenic proteins. Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent, particularly in soft tissue sarcoma (STS). A promising strategy to enhance the therapeutic efficacy of this compound is its use in combination with other chemotherapy agents. This document provides detailed application notes and protocols for researchers interested in exploring the synergistic potential of this compound in combination regimens.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-tumor effects by targeting the MNK-eIF4E signaling axis. MNK1 and MNK2 are downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling pathways. Upon activation, MNK1/2 phosphorylate eIF4E at Ser209. This phosphorylation event enhances the binding of eIF4E to the 5' cap of mRNAs, promoting the translation of a specific subset of transcripts that encode for proteins involved in cell cycle progression, proliferation, and survival, such as MYC, Cyclin D1, and anti-apoptotic proteins.
By inhibiting MNK1/2, this compound prevents eIF4E phosphorylation, leading to a reduction in the translation of these key oncogenic drivers. This can induce cell cycle arrest and apoptosis in cancer cells. Preclinical evidence suggests that combining this compound with agents that target parallel survival pathways or induce cellular stress can lead to synergistic anti-tumor activity. For instance, the combination of this compound with an MCL1 inhibitor has shown promise in soft tissue sarcoma models.[1][2][3]
The rationale for combining this compound with standard chemotherapy agents is based on the potential to:
-
Enhance the cytotoxic effects of chemotherapy: Many conventional chemotherapies induce cellular stress and DNA damage, which can activate pro-survival signaling pathways. This compound can block a key component of this survival response, thereby sensitizing cancer cells to the effects of chemotherapy.
-
Overcome drug resistance: Resistance to chemotherapy can be mediated by the upregulation of pro-survival proteins. By inhibiting the translation of these proteins, this compound may restore sensitivity to chemotherapy in resistant tumors.
-
Enable dose reduction of conventional agents: By achieving synergistic effects, it may be possible to use lower doses of conventional chemotherapy agents, thereby reducing their associated toxicities.
Preclinical Data on this compound and Other MNK Inhibitors in Combination
While comprehensive public data on this compound in combination with a wide range of standard chemotherapies is limited, the available evidence for this compound and other MNK inhibitors provides a strong basis for further investigation.
This compound in Combination with an MCL1 Inhibitor in Soft Tissue Sarcoma
A significant preclinical finding is the synergistic anti-proliferative activity observed when this compound is combined with the MCL1 inhibitor S63845 in soft tissue sarcoma (STS) cells.[1][2][3] Myeloid cell leukemia 1 (MCL1) is a key anti-apoptotic protein, and its inhibition is a promising therapeutic strategy. The combination of this compound and S63845 suggests a dual-pronged attack on cancer cell survival by simultaneously inhibiting protein synthesis of oncogenic drivers and directly promoting apoptosis.
Table 1: Summary of Preclinical Activity of this compound
| Compound | Cancer Type | Combination Partner | Observed Effect | Reference |
| This compound | Soft Tissue Sarcoma | S63845 (MCL1 inhibitor) | Synergistic anti-proliferative activity | [1][2][3] |
Other MNK Inhibitors in Combination with Chemotherapy
Studies with other MNK inhibitors, such as eFT508 (Tomivosertib) and Cercosporamide, have demonstrated the potential for combination with standard chemotherapy agents in various cancer types.
Table 2: Preclinical and Clinical Combination Data for Other MNK Inhibitors
| MNK Inhibitor | Cancer Type | Combination Partner | Observed Effect | Reference |
| eFT508 (Tomivosertib) | Breast Cancer | Paclitaxel | Well-tolerated in a Phase 1b clinical trial | [4][5][6] |
| Cercosporamide | Acute Myeloid Leukemia | Cytarabine | Enhanced anti-leukemic responses in vitro and in vivo | [7] |
| Cercosporamide | Cervical Cancer | Doxorubicin, Cisplatin | Increased efficacy in reducing proliferation and inducing apoptosis | [8] |
Experimental Protocols
The following protocols provide a general framework for evaluating the combination of this compound with other chemotherapy agents. These protocols should be optimized for specific cell lines and animal models.
In Vitro Synergy Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent of interest (dissolved in a suitable solvent)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treatment: Treat the cells with either this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO). A checkerboard titration is recommended to assess synergy across a range of concentrations.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Combination Efficacy Study: Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination of this compound and chemotherapy agent).
-
Treatment Administration: Administer the treatments according to the desired schedule and route of administration (e.g., oral gavage for this compound, intravenous injection for the chemotherapy agent).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or until a significant anti-tumor effect is observed in the treatment groups.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and oncogenic protein translation.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for assessing the in vivo efficacy of this compound combination therapy.
Conclusion
This compound represents a promising targeted therapy with the potential for significant clinical benefit, particularly when used in combination with other anti-cancer agents. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute preclinical studies to explore the full therapeutic potential of this compound in various cancer models. Further investigation into the synergistic interactions of this compound with a broader range of chemotherapeutic agents is warranted to identify novel and effective combination strategies for the treatment of cancer.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the MNK Signaling Pathway with ETC-168
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-activated Protein Kinase (MAPK)-interacting Kinases (MNK1 and MNK2) are key downstream effectors of the p38 and ERK MAPK signaling pathways.[1] They play a crucial role in regulating mRNA translation through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[1][2] The phosphorylation of eIF4E is a critical event in tumorigenesis, promoting processes such as cell proliferation, transformation, metastasis, and angiogenesis.[3][4][5] Dysregulation of the MNK-eIF4E axis is implicated in various cancers and is a promising target for therapeutic intervention.[3][6]
ETC-168 is a potent and selective, dual inhibitor of MNK1 and MNK2.[7] It serves as a critical research tool for elucidating the roles of the MNK signaling pathway in cancer biology and for evaluating the therapeutic potential of MNK inhibition. These application notes provide detailed protocols and data for utilizing this compound in laboratory settings.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of both MNK1 and MNK2.[7] Upstream signals from the Ras/Raf/ERK and p38 MAPK pathways converge to activate MNKs.[8] Activated MNKs then phosphorylate eIF4E at the Ser209 residue.[9] This phosphorylation event is thought to facilitate the translation of a specific subset of mRNAs that encode for proteins involved in cell growth, survival, and metastasis, such as c-myc, Cyclin D1, and MMPs.[9][10] By inhibiting MNK1/2, this compound effectively blocks the phosphorylation of eIF4E, leading to the suppression of these oncogenic processes.[11][12]
Quantitative Data
This compound demonstrates potent biochemical and cellular activity. Its inhibitory concentration (IC50) against MNK1 and MNK2 has been determined, along with its anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
|---|---|
| MNK1 | 23 |
| MNK2 | 43 |
Data sourced from DC Chemicals Datasheet.[7]
Table 2: Anti-proliferative Activity of this compound in Soft Tissue Sarcoma (STS) Cell Lines
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| LPS141 | Liposarcoma (LPS) | ~5.0 |
| MESSA | Uterine Leiomyosarcoma (LMS) | ~5.0 |
Data represents the concentration required to inhibit 50% of cell viability.[7] Studies have shown potent anti-proliferative activity across a panel of 18 STS cell lines.[13]
Experimental Protocols
Western Blot Analysis of eIF4E Phosphorylation and Downstream Targets
This protocol details the use of Western blotting to measure the effect of this compound on the phosphorylation of eIF4E and the expression levels of its downstream targets, such as E2F1, FOXM1, and WEE1.[11][12]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MESSA, LPS141) in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[13]
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.[14]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.[15]
-
Sonicate briefly to shear DNA and reduce viscosity.[15]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil for 5-10 minutes.[15]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[15]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Suggested Antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-FOXM1, anti-E2F1, anti-WEE1, and a loading control (e.g., β-Actin or GAPDH).
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[16] Quantify band intensity using appropriate software.
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of this compound on cancer cells. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[17]
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Phosphorylation of the Eukaryotic Initiation Factor eIF4E contributes to the translation of specific immediate early genes | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. broadpharm.com [broadpharm.com]
Application Notes and Protocols for ETC-168 Treatment of Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ETC-168, a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), in the treatment of primary patient-derived cancer cells (PDCs) and organoids. This document outlines the mechanism of action, provides detailed experimental protocols for 3D culture and drug treatment, and presents available efficacy data.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of MNK1 and MNK2. These kinases are key downstream effectors of the MAPK signaling pathway and play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1] Dysregulation of the MNK-eIF4E axis is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. By inhibiting MNK1/2, this compound blocks the phosphorylation of eIF4E, leading to the suppression of the translation of key oncoproteins, thereby exerting anti-proliferative effects.[1]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of MNK1 and MNK2, which in turn prevents the phosphorylation of eIF4E at Ser209. Phosphorylated eIF4E (p-eIF4E) is a critical node in controlling the translation of a specific subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, and survival, such as E2F1, FOXM1, and WEE1.[1]
Recent evidence suggests a significant crosstalk between the MNK-eIF4E axis and the Wnt/β-catenin signaling pathway. The translation of key components of the Wnt pathway can be dependent on p-eIF4E, suggesting that this compound may also exert its anti-cancer effects by modulating Wnt signaling.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and downstream oncogenic signaling.
Data Presentation
While specific IC50 values for this compound in primary patient-derived cancer cells or organoids are not yet widely published, data from studies on established cancer cell lines demonstrate its potent anti-proliferative activity. The following table summarizes the IC50 values of this compound in a panel of soft tissue sarcoma (STS) cell lines. Researchers can use the protocols provided in this document to generate similar data for their patient-derived models.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| LPS141 | Liposarcoma | ~1.0 |
| MESSA | Uterine Leiomyosarcoma | ~0.5 |
| SK-UT-1 | Uterine Leiomyosarcoma | ~0.8 |
| LiSa-2 | Liposarcoma | ~1.2 |
Data is illustrative and compiled from published studies on established cell lines. Actual IC50 values in patient-derived models may vary.
Experimental Protocols
The following protocols provide a framework for establishing 3D cultures of primary patient-derived cancer cells and performing drug sensitivity assays with this compound.
Protocol 1: Establishment of 3D Spheroids from Patient-Derived Cancer Cells
This protocol describes the generation of 3D spheroids from a single-cell suspension of primary tumor tissue.
Materials:
-
Fresh tumor tissue from biopsy or surgical resection
-
GentleMACS Dissociator and C Tubes (Miltenyi Biotec)
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec, human)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, EGF (20 ng/mL), and FGF (20 ng/mL)
-
Red Blood Cell Lysis Buffer
-
70 µm and 40 µm cell strainers
-
Ultra-low attachment 96-well plates
-
Matrigel® Basement Membrane Matrix (Corning)
Procedure:
-
Tissue Dissociation:
-
Mechanically mince the fresh tumor tissue into small fragments (<2-3 mm).
-
Transfer the fragments into a gentleMACS C Tube containing the appropriate enzyme mix from the Tumor Dissociation Kit.
-
Run the gentleMACS Dissociator program according to the manufacturer's instructions for the specific tumor type.
-
Incubate at 37°C for the recommended time with gentle rotation.
-
-
Cell Filtration and Lysis:
-
Pass the dissociated cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5-10 minutes at room temperature.
-
Neutralize the lysis buffer with excess culture medium and centrifuge.
-
Resuspend the cell pellet in fresh culture medium and pass through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Spheroid Formation:
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells per well) in culture medium supplemented with 2% Matrigel.
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
-
Caption: Workflow for generating 3D spheroids from primary patient-derived tumor tissue.
Protocol 2: this compound Treatment and Viability Assessment of 3D Spheroids
This protocol outlines the procedure for treating the established 3D spheroids with this compound and assessing cell viability.
Materials:
-
Established 3D spheroids in a 96-well plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Drug Preparation:
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treatment:
-
After 2-3 days of spheroid formation, carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
References
Application Notes and Protocols for Immunohistochemical Staining of ETC-168 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETC-168 is a potent and selective dual inhibitor of MAP kinase-interacting serine/threonine kinases 1 and 2 (MNK1 and MNK2).[1] These kinases are key regulators of mRNA translation and are implicated in various cancers.[2] this compound exerts its antiproliferative effects by inhibiting the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the initiation of protein synthesis.[3][4][5] This inhibition leads to the decreased expression of several downstream oncoproteins that are crucial for tumor growth and survival. This document provides detailed protocols for the immunohistochemical (IHC) detection of key downstream targets of this compound, offering a valuable tool for preclinical and clinical research to assess the pharmacodynamic effects of this inhibitor in tissue samples.
The primary downstream effect of this compound is the suppression of oncogenic protein translation.[6] Studies in soft tissue sarcoma (STS) have demonstrated that treatment with this compound leads to a significant reduction in the expression of E2F transcription factor 1 (E2F1), forkhead box protein M1 (FOXM1), and WEE1 G2 checkpoint kinase.[1][3][4][6] These proteins are critical for cell cycle progression and proliferation.[6] Therefore, IHC analysis of these markers can serve as a robust method to evaluate the in-situ activity of this compound.
This compound Signaling Pathway
The mechanism of action of this compound begins with the inhibition of MNK1 and MNK2. These kinases, once activated by upstream signaling pathways such as the MAPK/ERK pathway, phosphorylate eIF4E.[2] Phosphorylated eIF4E (p-eIF4E) then promotes the translation of specific mRNAs that are crucial for cell growth, proliferation, and survival. By inhibiting MNK1/2, this compound effectively blocks eIF4E phosphorylation, leading to a downstream reduction in the protein levels of key oncogenic drivers like E2F1, FOXM1, and WEE1.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Analyzing ETC-168 Induced Cell Cycle Arrest using Flow Cytometry
Introduction
ETC-168 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2).[1][2] These kinases are key regulators of mRNA translation and are implicated in various cancers, including soft tissue sarcoma (STS).[2][3] this compound exerts its antiproliferative effects by inducing cell cycle arrest, primarily in the G0/G1 phase.[1] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound inhibits MNK1 and MNK2, which in turn blocks the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2][3] This disruption of the MNK1/2-eIF4E axis leads to the downregulation of key cell cycle regulators, including E2F transcription factor 1 (E2F1), Forkhead Box Protein M1 (FOXM1), and WEE1 G2 Checkpoint Kinase (WEE1).[1][2][4] The suppression of these proteins, which are critical for cell cycle progression, results in a G0/G1 phase arrest.[1]
Data Presentation
Treatment of soft tissue sarcoma (STS) cell lines, such as LPS141, LP6, and MESSA, with this compound leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.[1]
| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) |
| LPS141 | Control (DMSO) | 55.2 | 28.3 | 16.5 |
| This compound (1 µM) | 68.4 | 19.1 | 12.5 | |
| This compound (5 µM) | 75.1 | 12.5 | 12.4 | |
| LP6 | Control (DMSO) | 60.1 | 25.4 | 14.5 |
| This compound (1 µM) | 72.3 | 15.2 | 12.5 | |
| This compound (5 µM) | 78.9 | 9.8 | 11.3 | |
| MESSA | Control (DMSO) | 58.7 | 26.9 | 14.4 |
| This compound (1 µM) | 70.2 | 17.3 | 12.5 | |
| This compound (5 µM) | 76.8 | 11.1 | 12.1 |
Note: The data presented above is a representative summary based on findings that this compound treatment elicits a consistent, dose-dependent increase of cells in the G0/G1 phase and a decrease in S and G2/M phases.[1]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits MNK1/2, leading to G0/G1 cell cycle arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., LPS141, MESSA).
-
This compound: Stock solution in DMSO.
-
Complete Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): sterile-filtered.[5]
-
Trypsin-EDTA
-
70% Ethanol: ice-cold.[5]
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS.[6]
-
RNase A Solution: 100 µg/mL in PBS.[5]
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.[5]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[5][6] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[5][7] (Cells can be stored at 4°C in 70% ethanol for several weeks).[5][6]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[5]
-
Carefully discard the supernatant.
-
Wash the cell pellet twice with PBS.[5]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[5][8]
-
Incubate at room temperature for 5-10 minutes, protected from light.[5][8]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
-
This protocol provides a robust method for quantifying the effects of this compound on the cell cycle. By following these procedures, researchers can effectively demonstrate and analyze the G0/G1 cell cycle arrest induced by this MNK1/2 inhibitor, providing valuable insights into its antiproliferative mechanism.
References
- 1. Proteomic characterization identifies clinically relevant subgroups of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical sequencing of soft tissue and bone sarcomas delineates diverse genomic landscapes and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-cycle phase progression analysis identifies three unique phenotypes in soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing ETC-168 concentration for maximum anti-proliferative effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ETC-168, a potent and selective MNK1 and MNK2 inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize the anti-proliferative effects of this compound in your cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of MAP kinase-interacting serine/threonine-protein kinase 1 and 2 (MNK1/2).[1][2] By inhibiting MNK1/2, this compound blocks the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[2][3] This action represses the translation of key oncoproteins, including E2F1, FOXM1, and WEE1, which are crucial for cancer cell proliferation and survival.[2][3][4]
Q2: In which cancer types has this compound shown the most promise?
A2: this compound has demonstrated significant anti-proliferative activity in various soft tissue sarcoma (STS) cell lines.[4] Its efficacy is particularly noted in models of de-differentiated liposarcoma and uterine leiomyosarcoma.[4]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for initial in vitro cell viability assays. A dose-dependent growth suppression has been observed, with an IC50 of approximately 5 µM for 50% cell viability inhibition in LPS141 and MESSA cell lines after 72 hours of treatment.[1][4]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -80°C for long-term stability (up to 6 months) and at 4°C for short-term use (up to 2 weeks).[1] For powder, storage at -20°C is recommended for up to 2 years.[1]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that combining this compound with an MCL1 inhibitor, such as S63845, results in a synergistic anti-proliferative effect against STS cells.[2] This suggests that dual inhibition strategies targeting both MNK1/2 and other key oncogenic pathways could be a potent therapeutic approach.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent anti-proliferative effects at the same concentration. | 1. Cell line variability or passage number. 2. Inaccurate drug concentration. 3. Degradation of this compound. | 1. Use cells within a consistent and low passage number range. 2. Verify the concentration of your stock solution and ensure accurate dilutions. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Low efficacy in a new cell line. | 1. The cell line may not be dependent on the MNK1/2-eIF4E signaling pathway. 2. Drug efflux pumps may be highly active in the cell line. | 1. Perform a Western blot to assess the basal levels of phosphorylated eIF4E (p-eIF4E) and total eIF4E. Cell lines with higher basal p-eIF4E may be more sensitive. 2. Consider co-treatment with an inhibitor of common drug efflux pumps. |
| Precipitation of this compound in cell culture media. | 1. The final DMSO concentration is too high. 2. The concentration of this compound exceeds its solubility in the media. | 1. Ensure the final DMSO concentration in your culture media is below 0.5%. 2. Prepare intermediate dilutions of this compound in culture media before adding to the final cell culture plate. |
| Unexpected off-target effects. | 1. Although selective, at high concentrations this compound may inhibit other kinases. 2. The experimental model may have unique sensitivities. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consult the kinase selectivity profile of this compound if available, and consider using a structurally different MNK1/2 inhibitor as a control. |
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Soft Tissue Sarcoma Cell Lines
| Cell Line | Type | IC50 (µM) after 72h |
| LPS141 | De-differentiated Liposarcoma | ~5 |
| MESSA | Uterine Leiomyosarcoma | ~5 |
| LP6 | Liposarcoma | Dose-dependent increase in G0/G1 phase |
| LiSa-2 | Liposarcoma | Not specified |
| SK-UT-1 | Uterine Leiomyosarcoma | Not specified |
| SK-UT-1B | Uterine Leiomyosarcoma | Not specified |
| LMS117 | Uterine Leiomyosarcoma | Not specified |
Data compiled from published studies.[1][4] The IC50 values were determined by MTT assay after 72 hours of treatment.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Cell Cycle Analysis
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound (e.g., 1 µM, 5 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment has been shown to elicit an increase in the G0/G1 phase population in sensitive cell lines.[1]
Western Blot for Phosphorylated eIF4E
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-eIF4E (Ser209) and total eIF4E overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-eIF4E to total eIF4E.
Visualizations
Caption: this compound signaling pathway.
Caption: Key experimental workflows.
References
Identifying and mitigating off-target effects of ETC-168
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of ETC-168, a potent and selective dual MNK1 and MNK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active small molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] Its on-target mechanism of action involves binding to the ATP-binding pocket of MNK1 and MNK2, preventing the phosphorylation of its downstream target, eukaryotic translation initiation factor 4E (eIF4E).[3] This inhibition of eIF4E phosphorylation leads to the suppression of cap-dependent translation of specific mRNAs involved in tumor growth and proliferation.[4]
Q2: What are the known on-target inhibitory concentrations for this compound?
A2: The biochemical half-maximal inhibitory concentrations (IC50) for this compound are:
| Target | IC50 (nM) |
| MNK1 | 23[1] |
| MNK2 | 43[1] |
Q3: Are there any known or suspected off-target effects for this compound?
A3: As of the latest available data, specific off-target profiling data for this compound has not been publicly disclosed. However, researchers should be aware that like many kinase inhibitors, off-target interactions are possible. A structurally related MNK1/2 inhibitor, eFT508 (Tomivosertib), has been reported to have off-target activity against DRAK1 and CLK4. Given the structural similarities that can exist among kinase inhibitors, it is prudent to consider these as potential off-targets for this compound that may warrant investigation.
Q4: What are the common methodologies to identify potential off-target effects of a kinase inhibitor like this compound?
A4: Several robust methods can be employed to identify off-target interactions:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to identify unintended binding or inhibitory activity. Commercial services like KINOMEscan™ offer comprehensive screening.[5][6]
-
Chemical Proteomics: This approach uses chemical probes, often based on the inhibitor's structure, to pull down interacting proteins from cell lysates for identification by mass spectrometry.[7][8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[9] An observed thermal shift for a protein other than MNK1/2 would indicate an off-target interaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
Issue 1: Unexpected Phenotype Observed Inconsistent with MNK1/2 Inhibition
Question: My experimental results (e.g., cell viability, signaling pathway modulation) are not consistent with the known functions of MNK1 and MNK2. Could this be an off-target effect?
Answer: Yes, an unexpected phenotype is a primary indicator of a potential off-target effect. Follow these troubleshooting steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment and verify that the observed phenotype occurs at concentrations consistent with MNK1/2 inhibition (in the low nanomolar range).
-
Directly measure the phosphorylation of eIF4E (at Ser209) in your cellular model to confirm that this compound is inhibiting its intended targets at the concentrations used.
-
-
Employ Orthogonal Approaches:
-
Use a structurally different MNK1/2 inhibitor. If the phenotype is not replicated, it suggests the effect may be specific to this compound's chemical structure and potentially due to an off-target.
-
Utilize genetic approaches such as siRNA or CRISPR/Cas9 to knockdown MNK1 and/or MNK2. If the phenotype of genetic knockdown does not mimic the pharmacological effect of this compound, an off-target effect is likely.
-
-
Initiate Off-Target Identification:
-
If the above steps suggest an off-target effect, consider performing a broad kinome scan to identify other kinases that bind to this compound.
-
Alternatively, a Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased screen for target and off-target engagement in a cellular context.
-
Illustrative Off-Target Data Presentation
The following table provides a hypothetical example of how kinome profiling data for this compound might be presented. Note: This is not actual data for this compound and is for illustrative purposes only.
| Kinase Target | Method | Result Type | Value (nM) | Selectivity (Fold vs. MNK1) |
| MNK1 (On-Target) | Biochemical Assay | IC50 | 23 | 1x |
| MNK2 (On-Target) | Biochemical Assay | IC50 | 43 | 1.87x |
| DRAK1 (Potential Off-Target) | KINOMEscan | Kd | 450 | 19.6x |
| CLK4 (Potential Off-Target) | KINOMEscan | Kd | 800 | 34.8x |
| Kinase X (Hypothetical Off-Target) | KINOMEscan | Kd | 1200 | 52.2x |
Key Experimental Protocols
Kinome Profiling using Competition Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of an inhibitor to a large panel of kinases.
Methodology:
-
Assay Principle: The assay relies on competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Procedure: a. DNA-tagged kinases are combined with the immobilized ligand and the test compound in a multi-well plate. b. The mixture is incubated to allow for binding competition. c. Unbound components are washed away. d. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. e. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: Results are typically reported as the dissociation constant (Kd) or the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MNK1 and MNK2 (and any suspected off-targets) at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Validation of Off-Target Hits
Once potential off-targets are identified, it is crucial to validate their functional relevance.
Methodology:
-
Biochemical Validation:
-
Perform in vitro kinase assays with the purified off-target kinase to determine the IC50 of this compound.
-
-
Cellular Validation:
-
Substrate Phosphorylation: If a known substrate for the off-target kinase exists, measure its phosphorylation status in cells treated with this compound.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to deplete the off-target protein. If the phenotype observed with this compound is rescued or mimicked by the knockdown, it confirms the off-target interaction is responsible for that specific cellular effect.
-
Visualizations
Signaling Pathway of MNK1/2
Caption: Simplified signaling pathway showing the role of MNK1/2 and the inhibitory action of this compound.
Experimental Workflow for Off-Target Identification
Caption: Logical workflow for identifying and validating off-target effects of this compound.
Mitigation Strategies for Off-Target Effects
Caption: Strategies to mitigate the experimental impact of identified off-target effects.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to ETC-168
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to ETC-168 in cancer cells. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling pathways. The primary target of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E). By inhibiting MNK1/2, this compound prevents the phosphorylation of eIF4E at Serine 209. This, in turn, suppresses the translation of a subset of mRNAs that are crucial for cancer cell proliferation, survival, and metastasis, including those encoding for proteins like c-MYC, Cyclin D1, and BCL-2.[1][2][3][4]
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
Acquired resistance to MNK inhibitors like this compound can arise through several mechanisms. Based on the known signaling pathway and data from other kinase inhibitors, plausible mechanisms include:
-
Upregulation of the MNK-eIF4E Axis: Cells may develop feedback loops that increase the expression or activity of MNK1/2 or eIF4E to overcome the inhibitory effect of this compound.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain protein synthesis and cell survival, thereby circumventing the dependency on the MNK-eIF4E pathway. This could involve the PI3K/AKT/mTOR pathway, which also regulates eIF4E activity through 4E-BP1.[2][6]
-
Alterations in Downstream Effectors: Changes in the expression or function of downstream targets of eIF4E, such as E2F1 and FOXM1, could contribute to resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of this compound, rendering it less effective.
Q3: How can I confirm that my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance. This can be quantified using cell viability assays such as MTT or CellTiter-Glo®.[7]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in long-term cultures.
This is a common indication of acquired resistance. The following steps will help you investigate the underlying mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating acquired resistance to this compound.
Quantitative Data Summary: Expected Changes in Resistant Cells
| Protein/Gene | Expected Change in Resistant Cells | Experimental Method |
| p-eIF4E (Ser209) | Increased or restored levels despite this compound treatment | Western Blot |
| Total eIF4E | Increased expression | Western Blot |
| p-AKT (Ser473) | Increased expression | Western Blot |
| p-mTOR (Ser2448) | Increased expression | Western Blot |
| c-MYC | Increased expression | Western Blot, qPCR |
| Cyclin D1 | Increased expression | Western Blot, qPCR |
| FOXM1 | Increased expression | Western Blot, qPCR |
| ABCB1 | Increased expression | qPCR, Western Blot |
Problem 2: this compound is no longer effective at inhibiting downstream protein expression.
If you observe that this compound no longer suppresses the expression of known downstream targets like c-MYC or Cyclin D1, this suggests that the cells have found a way to maintain their translation.
Signaling Pathway Analysis
Caption: Potential bypass signaling pathway in this compound resistant cells.
Recommended Actions:
-
Investigate the PI3K/AKT/mTOR pathway: Perform Western blots to check the phosphorylation status of key proteins like AKT, mTOR, and 4E-BP1. Increased phosphorylation of these proteins in your resistant cell line would suggest the activation of this bypass pathway.
-
Combination Therapy: Consider co-treating your resistant cells with this compound and an mTOR inhibitor (e.g., rapamycin) or a PI3K inhibitor (e.g., LY294002). This dual-targeting approach may restore sensitivity.[8][9][10][11]
-
Downstream Effector Knockdown: Use siRNA to knock down key downstream effectors like E2F1 or FOXM1 to see if this re-sensitizes the cells to this compound.[12][13][14][15][16]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating doses of this compound.[7][17][18][19][20]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/dishes
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of this compound in the culture medium.
-
Repeat and Cryopreserve: Repeat the process of monitoring, passaging, and dose escalation. At each stage of stable growth at a new concentration, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.
-
Confirmation of Resistance: After several months of continuous culture with escalating doses, confirm the level of resistance by performing a cell viability assay and calculating the new IC50. A significant fold-increase in IC50 compared to the parental line indicates the establishment of a resistant cell line.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.[21][22][23][24][25]
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background reading from all experimental wells. Plot the cell viability versus the drug concentration and use a non-linear regression to calculate the IC50.
Protocol 3: Western Blot for Phosphorylated and Total eIF4E
This protocol allows for the detection of changes in the expression and phosphorylation of eIF4E.[26][27][28][29][30]
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat parental and resistant cells with and without this compound for the desired time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total eIF4E and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and potentially overcome acquired resistance to this compound in their cancer cell models.
References
- 1. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the MNK1/2-eIF4E axis impairs melanoma phenotype switching and potentiates antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitogen-activated Protein Kinase (MAPK)-interacting Kinase (MNK) Preferentially Affects Translation of mRNAs Containing Both a 5′-Terminal Cap and Hairpin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Validate User [academic.oup.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MNK Inhibition Sensitizes KRAS-Mutant Colorectal Cancer to mTORC1 Inhibition by Reducing eIF4E Phosphorylation and c-MYC Expression | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Synergistic effects of inhibiting the MNK-eIF4E and PI3K/AKT/ mTOR pathways on cell migration in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linkage of E2F1 transcriptional network and cell proliferation with respiratory chain activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FoxM1 knockdown enhanced radiosensitivity of esophageal cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knockdown of FoxM1 by siRNA interference decreases cell proliferation, induces cell cycle arrest and inhibits cell invasion in MHCC-97H cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small interfering RNA-mediated suppression of serum response factor, E2-promotor binding factor and survivin in non-small cell lung cancer cell lines by non-viral transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knockdown of FoxM1 by siRNA interference decreases cell proliferation, induces cell cycle arrest and inhibits cell invasion in MHCC-97H cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. OUH - Protocols [ous-research.no]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 24. youtube.com [youtube.com]
- 25. ch.promega.com [ch.promega.com]
- 26. eIF4E Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. researchgate.net [researchgate.net]
- 29. caymanchem.com [caymanchem.com]
- 30. mesoscale.com [mesoscale.com]
Technical Support Center: Interpreting Unexpected Results in ETC-168 Treated Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with ETC-168, a potent and selective MNK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are downstream effectors of the MAPK signaling pathway and are responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. By inhibiting MNK1 and MNK2, this compound blocks the phosphorylation of eIF4E, which in turn suppresses the translation of key oncogenic proteins involved in cell proliferation and survival, such as E2F1, FOXM1, and WEE1. This ultimately leads to anti-proliferative effects and cell cycle arrest at the G0/G1 phase in susceptible cancer cells.[1][2]
Q2: What is the expected cellular phenotype after treating sensitive cancer cells with this compound?
A2: In sensitive cancer cell lines, particularly those like soft tissue sarcoma (STS), treatment with this compound is expected to lead to:
-
Reduced cell viability and proliferation: this compound has been shown to induce dose-dependent growth suppression.
-
Cell cycle arrest: An accumulation of cells in the G0/G1 phase of the cell cycle is a characteristic response.
-
Decreased phosphorylation of eIF4E: This is the direct biochemical readout of on-target this compound activity.
-
Downregulation of key oncogenic proteins: A decrease in the protein levels of E2F1, FOXM1, and WEE1 is expected.[2][3]
Troubleshooting Unexpected Results
Unexpected Result 1: No significant decrease in cell viability or a paradoxical increase in proliferation.
Possible Cause 1: Cell Line Insensitivity or Resistance.
-
Explanation: The cell line you are using may not be dependent on the MNK-eIF4E signaling axis for its proliferation and survival. Alternatively, the cells may have intrinsic or acquired resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a western blot to check the phosphorylation status of eIF4E (at Ser209) in treated versus untreated cells. A lack of decrease in p-eIF4E suggests a problem with the compound's activity or cellular uptake.
-
Investigate Compensatory Signaling: Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways.[3][4][5] Consider performing a broader analysis of key survival pathways (e.g., PI3K/Akt/mTOR) to see if they are upregulated in response to this compound treatment.
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Possible Cause 2: Compound Inactivity or Degradation.
-
Explanation: The this compound compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, use a fresh batch of the compound.
-
Proper Storage: Ensure the compound is stored as recommended by the manufacturer, typically at -20°C as a powder and for limited periods in DMSO at 4°C or -80°C.
-
Possible Cause 3: Suboptimal Experimental Conditions.
-
Explanation: The concentration of this compound used may be too low, or the treatment duration may be too short to elicit a response.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study to determine the IC50 value for your cell line. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Unexpected Result 2: Inconsistent or reduced inhibition of eIF4E phosphorylation.
Possible Cause 1: Feedback Loop Activation.
-
Explanation: Inhibition of MNK1/2 can sometimes lead to a feedback mechanism that results in the increased expression of MNK1/2 transcripts and proteins. While this compound should still inhibit the kinase activity of the newly synthesized protein, this feedback could dampen the overall effect.
-
Troubleshooting Steps:
-
Assess Total MNK1/2 Levels: Perform a western blot for total MNK1 and MNK2 protein levels in addition to p-eIF4E to see if their expression is upregulated with treatment.
-
Possible Cause 2: MNK-Independent eIF4E Phosphorylation.
-
Explanation: While MNK1 and MNK2 are the primary kinases responsible for eIF4E phosphorylation, under certain experimental conditions or in specific cellular contexts, other kinases might contribute to this phosphorylation, or the phosphorylation event may be independent of eIF4F complex assembly.
-
Troubleshooting Steps:
-
Use Control Inhibitors: Compare the effects of this compound with other well-characterized MNK inhibitors.
-
Literature Review: Investigate if there is any evidence for MNK-independent eIF4E phosphorylation in your specific cellular model.
-
Unexpected Result 3: Off-Target Effects and Cellular Toxicity.
Possible Cause 1: Inhibition of Other Kinases.
-
Explanation: Although this compound is a selective MNK inhibitor, at higher concentrations it may inhibit other kinases, leading to unexpected phenotypes or toxicity. The off-target profile of many inhibitors can vary.
-
Troubleshooting Steps:
-
Perform a Kinome Scan: To definitively identify off-target interactions, consider a kinome-wide profiling assay.
-
Use a Structurally Different MNK Inhibitor: Comparing the phenotype induced by this compound with that of a structurally unrelated MNK inhibitor can help differentiate on-target from off-target effects.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound to use the lowest effective concentration that inhibits p-eIF4E to minimize off-target effects.
-
Data Presentation
Table 1: Antiproliferative Activity of this compound in Soft Tissue Sarcoma (STS) Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) of this compound |
| LPS141 | Liposarcoma | ~5 |
| MESSA | Uterine Leiomyosarcoma | ~5 |
| LP6 | Liposarcoma | Not specified |
| LiSa-2 | Liposarcoma | Not specified |
| SK-UT-1 | Uterine Leiomyosarcoma | Not specified |
| SK-UT-1B | Uterine Leiomyosarcoma | Not specified |
| LMS117 | Uterine Leiomyosarcoma | Not specified |
Data compiled from publicly available information.[1] IC50 values were determined by MTT assay after 72 hours of treatment.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated eIF4E (p-eIF4E)
This protocol is for assessing the on-target activity of this compound.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-eIF4E Ser209, anti-total-eIF4E, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF4E, total eIF4E, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess the stability of ETC-168 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the long-term stability of ETC-168. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 2 years. If dissolved in DMSO, it should be stored at -80°C for up to 6 months.[1] For routine short-term use in DMSO, storage at 4°C is possible for up to two weeks.[1]
Q2: Why is it crucial to assess the long-term stability of this compound?
A2: Assessing the long-term stability of this compound is essential to ensure the integrity, potency, and safety of the compound throughout its lifecycle.[2] Stability studies help to identify potential degradation products, establish appropriate storage conditions and shelf-life, and ensure the reliability and reproducibility of experimental results.[3][4]
Q3: What are forced degradation studies and why are they necessary for this compound?
A3: Forced degradation studies, or stress testing, involve intentionally exposing this compound to harsh conditions such as high temperature, pH extremes, oxidation, and photolysis to accelerate its degradation.[2][5] These studies are crucial for several reasons:
-
To identify likely degradation products and degradation pathways.[3]
-
To develop and validate stability-indicating analytical methods that can distinguish the intact drug from its degradation products.[6]
-
To understand the intrinsic stability of the molecule, which can inform formulation and packaging development.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays using stored this compound solutions. | Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). | Prepare fresh solutions of this compound for each experiment or aliquot stock solutions to minimize freeze-thaw cycles. Always store stock solutions at -80°C in DMSO for no longer than 6 months.[1] |
| Appearance of new peaks in HPLC analysis of stored this compound. | Chemical degradation of this compound. | Perform a forced degradation study to identify potential degradation products. Characterize the new peaks using techniques like mass spectrometry (MS). Re-evaluate storage conditions and consider using a different solvent or adding stabilizers if necessary. |
| Loss of this compound potency over time in a long-term cell culture experiment. | Instability of this compound in the cell culture medium at 37°C. | Assess the stability of this compound in the specific cell culture medium under incubation conditions (37°C, 5% CO2). This can be done by incubating the medium with this compound and analyzing samples at different time points by HPLC. Consider more frequent media changes with freshly added this compound. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the aqueous buffer and does not exceed the recommended percentage for your assay. Sonication or gentle warming may aid dissolution, but the stability of this compound under these conditions should be verified. |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound Powder
Objective: To determine the stability of solid this compound under recommended and accelerated storage conditions.
Methodology:
-
Sample Preparation: Aliquot approximately 1 mg of this compound powder into multiple amber glass vials.
-
Storage Conditions:
-
Long-term: 2-8°C and -20°C ± 2°C.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term conditions and 0, 1, 2, 3, and 6 months for accelerated conditions.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Identity: Mass Spectrometry (MS) to confirm the molecular weight.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent drug and any degradation products.
Data Presentation
Table 1: Example of Long-Term Stability Data for this compound Powder at -20°C
| Time Point (Months) | Appearance | Purity by HPLC (%) | Degradation Products (%) |
| 0 | White to off-white powder | 99.8 | Not Detected |
| 3 | No change | 99.7 | Not Detected |
| 6 | No change | 99.8 | Not Detected |
| 12 | No change | 99.6 | Not Detected |
| 24 | No change | 99.5 | < 0.1 |
Table 2: Example of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 427.18 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | 385.15 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 425.43 (M+16) |
| 80°C, 48h (Solid) | 2.1 | 1 | Not Determined |
| UV Light, 24h | 11.7 | 2 | Not Determined |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of MNK1/2 and the inhibitory action of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharminternational.com [biopharminternational.com]
Addressing variability in experimental outcomes with ETC-168
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using ETC-168, a potent and selective MNK1/2 kinase inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of MAP kinase-interacting serine/threonine-protein kinase 1 and 2 (MNK1/2).[1][2][3][4] Its primary mechanism of action is the inhibition of the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E).[3][4] By blocking this phosphorylation, this compound can suppress the translation of key oncogenic proteins, leading to anti-proliferative effects in various cancer models, particularly in soft tissue sarcomas.[2][3]
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound.
-
Solid Form: Store at -20°C for long-term storage (up to 2 years). For short-term storage (days to weeks), 0-4°C is acceptable. The compound should be kept in a dry, dark environment.[1][5]
-
In Solution (DMSO): Store at -80°C for up to 6 months. For shorter periods (up to 2 weeks), solutions can be stored at 4°C.[1] Avoid repeated freeze-thaw cycles.
3. In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in cell culture media. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
4. What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on available data, concentrations ranging from 1 µM to 10 µM are commonly used to observe significant effects on cell viability and cell cycle progression.[3] For instance, a dose of 5 µM was shown to inhibit 50% of cell viability in LPS141 and MESSA cells.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors, ranging from compound handling to assay execution. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Inconsistent or lower-than-expected potency (higher IC50 values).
| Potential Cause | Troubleshooting Step |
| Improper Storage/Handling of this compound | Ensure the compound has been stored correctly in both solid and solution form. Avoid repeated freeze-thaw cycles of the DMSO stock. Prepare fresh dilutions from a stock solution for each experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Cellular Factors | The expression levels of MNK1/2 and the activation status of the downstream signaling pathway can vary between cell lines, leading to different sensitivities. Confirm the expression of MNK1/2 in your cell line. |
| High Cellular ATP Concentration | Intracellular ATP concentrations are significantly higher than those used in biochemical assays and can compete with ATP-competitive inhibitors like this compound. This can lead to a discrepancy between biochemical and cellular potency.[6][7] |
| Cell Seeding Density | Inconsistent cell numbers can lead to variability in assay results. Ensure a homogenous cell suspension before seeding and maintain consistent seeding densities across all wells and experiments. |
Issue 2: High variability between replicate wells in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Formazan (MTT/XTT assays) | Ensure complete solubilization of the formazan crystals by thorough mixing. Visually inspect the wells under a microscope before reading the plate. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation schedule for all plates and experiments. |
Issue 3: Unexpected or off-target effects.
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | While this compound is a selective MNK1/2 inhibitor, like most kinase inhibitors, it may have off-target effects at higher concentrations.[8] Perform dose-response experiments and use the lowest effective concentration. Consider using a structurally different MNK1/2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below 0.5%. Include a vehicle control (media with the same concentration of DMSO as the treated wells) in all experiments. |
| Compound Precipitation | This compound may precipitate out of solution at high concentrations in aqueous media. Visually inspect your diluted solutions for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration. |
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | IC50 | Cell Line(s) | Reference |
| MNK1 | Biochemical | 23 nM | - | [1] |
| MNK2 | Biochemical | 43 nM | - | [1] |
| Cell Viability | MTT Assay | ~5 µM | LPS141, MESSA | [1][3] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M | Reference |
| LPS141 | Dose-dependent | Increase | Decrease | Decrease | [1][3] |
| LP6 | Dose-dependent | Increase | Decrease | Decrease | [1][3] |
| MESSA | Dose-dependent | Increase | Decrease | Decrease | [1][3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO-containing medium). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods.[11][12][13]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
Visualizations
Caption: this compound inhibits MNK1/2, preventing eIF4E phosphorylation.
Caption: A logical workflow for troubleshooting variability with this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Best practices for storing and handling ETC-168 powder
This technical support center provides best practices for the storage and handling of ETC-168 powder, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1] It functions by strongly blocking the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis.[2] By inhibiting MNK1/2, this compound can suppress the expression of oncoproteins that drive the growth of certain cancers, such as soft tissue sarcoma.[2]
Q2: What are the recommended storage conditions for this compound powder?
A2: Proper storage is crucial to maintain the stability and efficacy of this compound powder. For long-term storage, it is recommended to keep the powder in a dry, dark environment at -20°C, which should ensure stability for up to two years.[2] For short-term storage, a temperature of 0-4°C for a few days to weeks is acceptable.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the powder in DMSO. For short-term storage of the stock solution, it can be kept at 4°C for up to two weeks. For longer-term storage, aliquoting and storing at -80°C for up to six months is recommended.[1]
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
A4: While a specific Safety Data Sheet (SDS) for this compound was not available, general best practices for handling chemical powders should be followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3] If there is a risk of inhaling the powder, a dust mask or respirator should be used.[3] All handling of the powder should ideally be done in a well-ventilated area or a chemical fume hood.[3]
Q5: How should I dispose of this compound waste?
A5: Unused this compound powder and solutions should be treated as chemical waste. Disposal should follow all local, state, and federal regulations.[4] It is generally recommended to dispose of chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Improper storage of this compound.
-
Solution: Ensure that the this compound powder and stock solutions are stored at the recommended temperatures and protected from light to prevent degradation. Refer to the storage conditions table below.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Re-calculate the amount of powder and solvent needed. Ensure the powder is fully dissolved in the DMSO before making further dilutions.
-
-
Possible Cause 3: Cell line variability.
-
Solution: Ensure consistent cell passage numbers and seeding densities for your experiments. Test the effect of this compound on a positive control cell line known to be sensitive to MNK inhibitors.
-
Problem: Difficulty dissolving this compound powder.
-
Possible Cause: Use of an incorrect solvent.
-
Solution: this compound is soluble in DMSO.[2] Ensure you are using a high-purity grade of DMSO. Gentle warming and vortexing can aid in dissolution.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder (Long-term) | -20°C | Up to 2 years[2] |
| Powder (Short-term) | 0 - 4°C | Days to weeks[2] |
| In DMSO (Short-term) | 4°C | Up to 2 weeks[1] |
| In DMSO (Long-term) | -80°C | Up to 6 months[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Phospho-eIF4E
This protocol provides a general method for detecting the phosphorylation of eIF4E in response to this compound treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-eIF4E, anti-total-eIF4E, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total eIF4E and a loading control to normalize the results.
Mandatory Visualizations
Caption: this compound inhibits the MNK1/2-eIF4E signaling pathway.
Caption: General experimental workflow for testing this compound.
References
Technical Support Center: Minimizing Cytotoxicity of ETC-168 in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the MNK1/2 inhibitor, ETC-168, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] Its primary mechanism of action is to block the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[1][3] This phosphorylation is a critical step in the translation of mRNAs encoding for proteins involved in cell proliferation and survival, such as E2F1, FOXM1, and WEE1.[1][3][4] By inhibiting this process, this compound can suppress the proliferation of cancer cells.[3][4]
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A2: While direct and comprehensive public data on the cytotoxicity of this compound across a wide range of non-cancerous cell lines is limited, the available evidence suggests a favorable therapeutic window. Studies on MNK1/2 knockout mice indicate that these kinases are not essential for normal development and growth. Furthermore, a similar novel MNK inhibitor, EB1, has been reported to selectively affect the growth of tumor cells but not normal cells. This suggests that targeting the MNK-eIF4E axis may have a greater impact on cancer cells, which are often highly dependent on this pathway for survival and proliferation. However, it is crucial for each researcher to experimentally determine the cytotoxic profile of this compound in their specific non-cancerous cell line of interest.
Q3: What are the potential causes of unexpected cytotoxicity in my non-cancerous cell line when using this compound?
A3: Unexpected cytotoxicity in non-cancerous cells can arise from several factors:
-
High Concentration: The concentration of this compound may be too high for the specific cell type, leading to on-target or off-target toxicity.
-
Prolonged Exposure: Continuous exposure to the inhibitor, even at a lower concentration, may eventually lead to cytotoxic effects.
-
Off-Target Effects: Like many kinase inhibitors, this compound could potentially inhibit other kinases or cellular proteins, leading to unintended toxicity.
-
Cell Line Sensitivity: Different non-cancerous cell lines can have varying sensitivities to kinase inhibitors due to differences in their signaling pathways and metabolism.
-
Solvent Toxicity: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
A4: To minimize cytotoxicity, a systematic approach is recommended:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific non-cancerous cell line to identify a suitable working concentration.
-
Use the Lowest Effective Concentration: Once the effective concentration for inhibiting the target in your cancer cell line is known, use the lowest possible concentration that achieves the desired on-target effect with minimal impact on non-cancerous cells.
-
Optimize Treatment Duration: Conduct time-course experiments to find the shortest exposure time that produces the desired biological effect.
-
Include Proper Controls: Always include a vehicle control (cells treated with the solvent at the same concentration used for this compound) to rule out solvent-induced toxicity.
-
Monitor Cell Health: Utilize multiple assays to assess cell viability and cytotoxicity, such as MTT, LDH, and apoptosis assays.
Troubleshooting Guides
Issue 1: High levels of cell death observed in my non-cancerous control cell line.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a dose-response experiment with a wide range of this compound concentrations on your non-cancerous cell line to determine the IC50 value. 2. Titrate down the concentration to a level that maintains the desired on-target effect in your experimental cells while minimizing death in the non-cancerous line. |
| Prolonged exposure to this compound. | 1. Conduct a time-course experiment to determine the minimum incubation time required to observe the desired biological effect. 2. Consider washout experiments where the inhibitor is removed after a certain period. |
| Off-target effects of this compound. | 1. If possible, perform a kinase selectivity screen to identify potential off-target interactions. 2. Use a structurally different MNK inhibitor as a control to see if the cytotoxic effect is specific to this compound's chemical scaffold. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5%). 2. Run a vehicle-only control to assess the baseline level of cytotoxicity induced by the solvent. |
Issue 2: Sub-lethal cytotoxicity is confounding experimental results (e.g., altered morphology, reduced proliferation).
| Possible Cause | Troubleshooting Steps |
| On-target effects on proliferation. | 1. The MNK pathway can play a role in the proliferation of some normal cells. Assess the impact of this compound on the cell cycle of your non-cancerous cell line using flow cytometry (e.g., propidium iodide staining). 2. Lower the concentration of this compound to a level that does not significantly impact the proliferation of the non-cancerous cells. |
| Cellular stress response. | 1. Measure markers of cellular stress (e.g., reactive oxygen species generation, heat shock protein expression) to determine if this compound is inducing a stress response. 2. Consider co-treatment with antioxidants if oxidative stress is identified as a contributing factor. |
| Accumulation of the compound. | 1. Change the cell culture medium containing fresh this compound every 24-48 hours to prevent the accumulation of the compound or its metabolites. |
Data Presentation
To systematically evaluate and compare the cytotoxicity of this compound, we recommend summarizing your quantitative data in clear, structured tables. Below are templates for presenting IC50 values and results from various cytotoxicity assays.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) after 72h exposure |
| Example: A549 | Cancer | Lung Carcinoma | [Insert your data] |
| Example: MRC-5 | Non-cancerous | Fetal Lung Fibroblast | [Insert your data] |
| Example: HUVEC | Non-cancerous | Umbilical Vein Endothelial | [Insert your data] |
| Your Cell Line 1 | [Insert your data] | ||
| Your Cell Line 2 | [Insert your data] |
Table 2: Comparative Cytotoxicity of this compound at a Fixed Concentration (e.g., 10 µM) after 48h
| Cell Line | Cell Type | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptosis (Annexin V/PI) |
| Example: A549 | Cancer | [Insert your data] | [Insert your data] | [Insert your data] |
| Example: MRC-5 | Non-cancerous | [Insert your data] | [Insert your data] | [Insert your data] |
| Your Cell Line 1 | [Insert your data] | [Insert your data] | [Insert your data] | |
| Your Cell Line 2 | [Insert your data] | [Insert your data] | [Insert your data] |
Experimental Protocols
1. Protocol for Determining IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
2. Protocol for LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
This compound
-
Lysis buffer (provided in the kit)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.[5][6][7]
-
3. Protocol for Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
This compound
-
Binding buffer (provided in the kit)
-
PBS
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.[8][9][10][11]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow
Caption: Workflow for determining non-toxic this compound concentrations.
Logical Relationship
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Validation & Comparative
Comparative Analysis of MNK Inhibitors: ETC-168 vs. eFT508 (Tomivasertib)
A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two prominent MNK inhibitors.
This guide provides a comprehensive comparison of ETC-168 and eFT508 (tomivasertib), two potent and selective inhibitors of MAP kinase-interacting kinases 1 and 2 (MNK1/2). By modulating the activity of the oncogenic translation initiation factor eIF4E, these inhibitors represent a promising therapeutic strategy in various cancers. This analysis is supported by experimental data from preclinical and clinical studies, presented in a clear and concise format to aid in research and development decisions.
Mechanism of Action: Targeting a Key Node in Oncogenic Signaling
MNK1 and MNK2 are serine/threonine kinases that are activated by the MAPK signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Once activated, MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[2] This phosphorylation event is a critical step in the translation of a specific subset of mRNAs that encode for proteins involved in tumor progression, including cell cycle regulators (e.g., Cyclin D1), survival factors (e.g., Bcl-2), and proteins involved in metastasis (e.g., SNAIL, MMP-3).[2][3] Both this compound and eFT508 are ATP-competitive inhibitors that bind to the kinase domain of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and selectively inhibiting the translation of these oncogenic proteins.[4][5]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and eFT508, allowing for a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Activity of this compound and eFT508
| Parameter | This compound | eFT508 (Tomivasertib) | Reference(s) |
| Biochemical IC50 (MNK1) | 23 nM | 1-2 nM | [1],[5] |
| Biochemical IC50 (MNK2) | 43 nM | 1-2 nM | [1],[5] |
| Cellular p-eIF4E Inhibition IC50 | Not explicitly reported, but effective at 5 µM in STS cells | 2-16 nM in various tumor cell lines | [6],[4] |
| Anti-proliferative Activity | Potent in soft tissue sarcoma (STS) cell lines | Active against multiple diffuse large B-cell lymphoma (DLBCL) cell lines and other hematological cancers | [7],[4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | eFT508 (Tomivasertib) | Reference(s) |
| Preclinical Models | Soft tissue sarcoma (STS) xenografts | Diffuse large B-cell lymphoma (DLBCL), solid tumor xenografts, and patient-derived xenografts (PDX) of prostate cancer | [8],[5],[9] |
| Route of Administration | Oral | Oral | [1],[10] |
| In Vivo Efficacy | Suppresses tumor growth in STS models | Demonstrates significant anti-tumor activity in DLBCL and solid tumor models | [8],[5] |
| Pharmacokinetics (Preclinical) | Orally bioavailable with a reported half-life in mice | Rapidly absorbed with a mean half-life of 12 hours in preclinical models | [11],[12] |
| Pharmacokinetics (Clinical) | Not in clinical trials | Median Tmax of 2 hours and a mean half-life of 12 hours in patients with advanced solid tumors | [11][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of MNK inhibitors.
MNK Kinase Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of MNK1 and MNK2.
Materials:
-
Recombinant human MNK1 or MNK2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide derived from the N-terminus of eIF4E)
-
Test compounds (this compound, eFT508)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.[14]
Western Blot for Phosphorylated eIF4E
This method is used to assess the ability of MNK inhibitors to block the phosphorylation of eIF4E in cells.
Materials:
-
Cell culture reagents
-
Cancer cell lines (e.g., STS or DLBCL lines)
-
This compound or eFT508
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total eIF4E
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cancer cells and treat them with various concentrations of the MNK inhibitor for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF4E to ensure equal protein loading.[15][16]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound or eFT508
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the MNK inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[17]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: MNK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for MNK Inhibitor Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL) [ash.confex.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. eFFECTOR Presents Phase I Data On eFT508, Its Lead Product Candidate, At ASCO 2017 - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. origene.com [origene.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to ETC-168 and mTOR Inhibitor Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
The circumvention of therapeutic resistance and the enhancement of anti-tumor efficacy are paramount goals in oncology research. This guide provides a comprehensive comparison of the novel MNK1/2 inhibitor, ETC-168, administered as a monotherapy versus in combination with mTOR inhibitors. By leveraging experimental data from analogous MNK inhibitors, this document elucidates the synergistic potential of this dual-pathway blockade in cancer therapy.
The Rationale for Combination: Overcoming Resistance
The PI3K/AKT/mTOR and the MAPK/MNK/eIF4E signaling pathways are frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. However, targeting one pathway can lead to a compensatory activation of the other, a key mechanism of acquired drug resistance.[1][2] For instance, inhibition of mTORC1 can paradoxically lead to the activation of MNK1 and subsequent phosphorylation of eIF4E, sustaining pro-oncogenic translation.[3] This molecular crosstalk underscores the therapeutic potential of a dual-inhibition strategy. By simultaneously blocking both MNK and mTOR, it is possible to achieve a more profound and durable anti-cancer effect than with either agent alone.[1]
Comparative Efficacy: this compound Alone and in Combination
While direct experimental data on the combination of this compound with an mTOR inhibitor is emerging, extensive research on other MNK inhibitors provides a strong predictive framework for its synergistic potential. The cellular responsiveness to this compound has been shown to correlate with the phosphorylation status of ribosomal protein S6 (RPS6), a key downstream effector of the mTORC1 pathway, directly linking this compound's mechanism of action to mTOR signaling.
Below are tables summarizing the expected quantitative outcomes based on studies with other MNK inhibitors, which serve as a proxy for the anticipated effects of this compound.
Table 1: Comparative In Vitro Anti-Proliferative Effects
| Treatment Group | Cell Viability (IC50) | Combination Index (CI)* | Interpretation |
| This compound (analog) alone | Variable (cell line dependent) | N/A | Moderate anti-proliferative effect |
| mTOR Inhibitor (e.g., Rapamycin) alone | Variable (cell line dependent) | N/A | Moderate anti-proliferative effect |
| This compound (analog) + mTOR Inhibitor | Significantly lower than single agents | < 1 | Synergistic |
*The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]
Table 2: Comparative Effects on Cell Cycle Progression
| Treatment Group | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (untreated) | Baseline | Baseline | Baseline |
| This compound (analog) alone | Modest increase | Modest decrease | No significant change |
| mTOR Inhibitor alone | Significant increase | Significant decrease | No significant change |
| This compound (analog) + mTOR Inhibitor | Synergistically enhanced increase | Synergistically enhanced decrease | No significant change |
Table 3: Comparative Effects on Anchorage-Independent Growth
| Treatment Group | Colony Formation in Soft Agar |
| Control (untreated) | Robust colony formation |
| This compound (analog) alone | Reduced colony formation |
| mTOR Inhibitor alone | Reduced colony formation |
| This compound (analog) + mTOR Inhibitor | Significantly greater reduction in colony formation |
Key Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways targeted by this compound and mTOR inhibitors.
Caption: General experimental workflow for assessing synergy.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, an mTOR inhibitor, or the combination at various concentrations for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) to assess synergy.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells as described for the MTT assay.
-
Cell Harvesting: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][7][8][9]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and eIF4E.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[10][11][12][13][14]
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the tumorigenic potential of cells by measuring their ability to grow without attachment to a solid surface.
-
Prepare Agar Layers: Prepare a base layer of 0.5-0.6% agar in culture medium in a 6-well plate.
-
Cell Suspension: Suspend treated cells in a top layer of 0.3-0.4% agar in culture medium.
-
Plating: Carefully layer the cell-containing agar on top of the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, adding fresh medium periodically to prevent drying.
-
Colony Staining and Counting: Stain the colonies with a solution such as crystal violet and count the number of colonies using a microscope.
-
Analysis: Compare the number and size of colonies formed in the different treatment groups.[1][15][16][17][18]
Conclusion
The convergence of the MNK and mTOR signaling pathways on the regulation of protein synthesis presents a compelling rationale for their dual inhibition in cancer therapy. The data from studies on various MNK inhibitors strongly suggest that this compound, when used in combination with an mTOR inhibitor, will exhibit a synergistic anti-cancer effect. This synergy is expected to manifest as enhanced inhibition of cell proliferation, induction of cell cycle arrest, and suppression of tumorigenic growth. The experimental protocols provided in this guide offer a robust framework for researchers to validate and expand upon these findings, ultimately paving the way for more effective combination therapies in the treatment of cancer.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. tandfonline.com [tandfonline.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. researchgate.net [researchgate.net]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. protocols.io [protocols.io]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Soft–Agar colony Formation Assay [bio-protocol.org]
- 16. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. protocols.io [protocols.io]
- 18. reactionbiology.com [reactionbiology.com]
Head-to-head comparison of ETC-168 and Tomivosertib (eFT508) in lymphoma models
A detailed analysis of two prominent MNK1/2 inhibitors, ETC-168 and Tomivosertib (eFT508), is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of their performance, supported by available preclinical data, with a focus on their potential application in lymphoma models.
While both this compound and Tomivosertib are potent inhibitors of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2), their evaluation in lymphoma models has been notably disparate. Tomivosertib has been more extensively studied in hematological malignancies, including various lymphoma subtypes, with published data on its efficacy in both in vitro and in vivo models. Conversely, the majority of the preclinical data for this compound is in the context of soft tissue sarcoma.
This guide will synthesize the available information to provide a comparative overview, highlighting the mechanism of action, preclinical efficacy, and the limited direct comparative data.
Mechanism of Action: Targeting the MNK-eIF4E Axis
Both this compound and Tomivosertib exert their anti-tumor effects by inhibiting MNK1 and MNK2. These kinases are key downstream effectors of the RAS/MAPK signaling pathway and play a crucial role in protein synthesis and regulation of pro-inflammatory cytokines. A primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E). By phosphorylating eIF4E, MNK1/2 promote the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis.
By inhibiting MNK1/2, both this compound and Tomivosertib prevent the phosphorylation of eIF4E, leading to a reduction in the translation of these key oncogenic proteins. This ultimately results in decreased tumor cell proliferation and survival.
Preclinical Efficacy: A Tale of Two Tumor Types
Tomivosertib (eFT508) in Lymphoma Models
Tomivosertib has demonstrated significant anti-tumor activity in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL).[1][2] It has shown potent enzymatic inhibition of MNK1 and MNK2 with IC50 values of 2.4 nM and 1 nM, respectively.[3]
| Cell Line | Lymphoma Subtype | Tomivosertib (eFT508) IC50 | Reference |
| TMD8 | ABC-DLBCL | Not explicitly stated, but showed sensitivity | [1][2] |
| OCI-Ly3 | GCB-DLBCL | Not explicitly stated, but showed sensitivity | [1][2] |
| HBL-1 | ABC-DLBCL | Not explicitly stated, but showed sensitivity | [1][2] |
In vivo studies using subcutaneous xenograft models of TMD8 and HBL-1 (both ABC-DLBCL) showed significant anti-tumor activity.[1][2] Furthermore, Tomivosertib was found to be effective in combination with components of the R-CHOP chemotherapy regimen, as well as with other targeted agents like ibrutinib and venetoclax in human lymphoma models.[1][2]
This compound in Soft Tissue Sarcoma Models
The majority of published preclinical data for this compound is in soft tissue sarcoma (STS). In this context, this compound has shown potent anti-proliferative effects.[4][5] It exhibits biochemical IC50 values of 23 nM and 43 nM against MNK1 and MNK2, respectively.[6]
| Cell Line | Cancer Type | This compound IC50 | Tomivosertib (eFT508) IC50 | Reference |
| LPS141 | Liposarcoma | ~5 µM | >10 µM | [6] |
| MESSA | Uterine Leiomyosarcoma | ~5 µM | >10 µM | [6] |
| A panel of 18 STS cell lines | Soft Tissue Sarcoma | Generally more potent than eFT508 | Generally less potent than this compound | [4] |
A key finding from a study by Ke et al. demonstrated that in a panel of 18 STS cell lines, this compound generally exhibited more potent anti-proliferative activity compared to Tomivosertib.[4] In MESSA cells, this compound was shown to be more effective at suppressing both the phosphorylation of eIF4E and overall cell viability compared to Tomivosertib.[6]
It is crucial to note that there is no publicly available data on the efficacy of this compound in lymphoma models.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for cell viability and xenograft studies based on the available literature.
In Vitro Cell Viability Assay
Methodology:
-
Cell Seeding: Lymphoma cell lines (e.g., TMD8, OCI-Ly3) are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Tomivosertib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Reagent: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 2-4 hours to allow for the conversion of the reagent by viable cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Lymphoma Xenograft Model
Methodology:
-
Cell Implantation: A specified number of lymphoma cells (e.g., 5-10 x 10^6 TMD8 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of either this compound, Tomivosertib, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.
Conclusion and Future Directions
Both this compound and Tomivosertib are promising therapeutic agents targeting the MNK1/2-eIF4E signaling axis. While Tomivosertib has demonstrated clear anti-tumor activity in preclinical lymphoma models, the data for this compound in this malignancy is currently lacking. The limited direct comparative data in soft tissue sarcoma suggests that this compound may have more potent anti-proliferative effects in certain contexts.
To provide a definitive head-to-head comparison in lymphoma, further research is imperative. Future studies should include:
-
In vitro screening of this compound against a panel of lymphoma cell lines to determine its IC50 values and compare them directly with Tomivosertib.
-
In vivo studies using lymphoma xenograft or patient-derived xenograft (PDX) models to evaluate the efficacy of this compound as a single agent and in combination with standard-of-care therapies, directly compared to Tomivosertib.
-
Pharmacokinetic and pharmacodynamic studies for both compounds in lymphoma models to understand their bioavailability and target engagement in this specific disease context.
Such studies will be critical in determining the relative therapeutic potential of this compound and Tomivosertib for the treatment of lymphoma and will guide their future clinical development.
References
- 1. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 6. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on ETC-168's Anti-Cancer Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of the novel MNK inhibitor, ETC-168, with alternative compounds, supported by experimental data from published findings. The information is primarily based on the key study by Ke et al., "MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma," published in Oncogene in 2021.
Comparative Anti-Proliferative Activity of MNK and eIF4E/eIF4G Inhibitors
The anti-proliferative efficacy of this compound was evaluated against a panel of 18 soft tissue sarcoma (STS) cell lines and compared with other known inhibitors targeting the MNK pathway: eFT508 (Tomivosertib), CGP57380, and the eIF4E/eIF4G interaction inhibitor 4EGI-1. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay after 72 hours of treatment, are summarized below.
| Cell Line | Histological Subtype | This compound IC50 (µM) | eFT508 IC50 (µM) | CGP57380 IC50 (µM) | 4EGI-1 IC50 (µM) |
| Liposarcoma (LPS) | |||||
| LPS141 | Dedifferentiated LPS | 0.8 | >10 | >10 | >10 |
| LP6 | Dedifferentiated LPS | 1.2 | >10 | >10 | >10 |
| LiSa-2 | Dedifferentiated LPS | >10 | >10 | >10 | >10 |
| SW872 | Liposarcoma | >10 | >10 | >10 | >10 |
| MLS402 | Myxoid LPS | 1.5 | >10 | >10 | >10 |
| Leiomyosarcoma (LMS) | |||||
| MESSA | Uterine LMS | 0.5 | 5.2 | >10 | >10 |
| SK-UT-1 | Uterine LMS | 0.9 | 8.1 | >10 | >10 |
| SK-UT-1B | Uterine LMS | 0.7 | 6.5 | >10 | >10 |
| LMS117 | Uterine LMS | >10 | >10 | >10 | >10 |
| Other Sarcomas | |||||
| HT1080 | Fibrosarcoma | 1.8 | >10 | >10 | >10 |
| T778 | Rhabdomyosarcoma | 1.1 | >10 | >10 | >10 |
| A204 | Rhabdomyosarcoma | 2.5 | >10 | >10 | >10 |
| SW982 | Synovial Sarcoma | 2.1 | >10 | >10 | >10 |
| GCT | Giant Cell Tumor | 3.5 | >10 | >10 | >10 |
| ASC52telo | Angiosarcoma | >10 | >10 | >10 | >10 |
| VA-ES-BJ | Ewing Sarcoma | 4.2 | >10 | >10 | >10 |
| SK-ES-1 | Ewing Sarcoma | 3.8 | >10 | >10 | >10 |
| RD-ES | Ewing Sarcoma | 4.5 | >10 | >10 | >10 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Ke et al. (2021) study are outlined below. These protocols are based on standard laboratory procedures.
Cell Culture and Reagents
Soft tissue sarcoma (STS) cell lines were cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound, eFT508, CGP57380, and 4EGI-1 were dissolved in DMSO to create stock solutions and diluted in culture medium for experiments.
MTT Assay for Cell Viability
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of the inhibitors or vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells were treated with inhibitors for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-phospho-eIF4E, anti-eIF4E, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells were treated with this compound or vehicle for 24 hours. Adherent cells were harvested by trypsinization, and all cells were collected by centrifugation.
-
Fixation: The cell pellet was washed with PBS and then fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and subsequent oncogenic protein translation, leading to reduced cancer cell proliferation.
Experimental Workflow for Evaluating this compound Anti-Cancer Activity
Caption: Workflow for assessing the anti-cancer effects of this compound and comparator drugs on soft tissue sarcoma (STS) cell lines.
Assessing the Selectivity Profile of ETC-168 Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor ETC-168, focusing on its selectivity profile. Due to the limited availability of public data from broad kinase panel screens for this compound, this guide will focus on its activity against its primary targets, the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), and compare it with other known MNK inhibitors, eFT508 (Tomivosertib) and CGP 57380. The importance of comprehensive kinase profiling for assessing inhibitor selectivity and potential off-target effects will also be discussed.
Introduction to this compound and the MNK Signaling Pathway
This compound is a potent and selective, orally active inhibitor of MNK1 and MNK2.[1][2] These kinases are key downstream effectors of the RAS-RAF-MEK-ERK and p38 MAPK signaling pathways.[3][4][5] A primary substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E).[2][6] Phosphorylation of eIF4E at Ser209 by MNK1/2 is a critical step in the initiation of cap-dependent mRNA translation of proteins involved in cell proliferation and survival. Dysregulation of the MNK-eIF4E axis has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3]
Comparative Analysis of MNK Inhibitors
While a comprehensive kinase selectivity profile for this compound against a wide panel of kinases is not publicly available, we can compare its potency against its primary targets with other well-characterized MNK inhibitors.
| Inhibitor | Target | IC50 (nM) | Other Reported Selectivity Information |
| This compound | MNK1 | 23[1] | Described as a MNK2-biased, dual MNK inhibitor in cells.[1] |
| MNK2 | 43[1] | ||
| eFT508 (Tomivosertib) | MNK1 | 2.4 | A highly selective inhibitor of MNK1/2.[7] |
| MNK2 | 1 | ||
| CGP 57380 | MNK1 | 2200[8][9][10] | No inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases.[8][9][10][11] |
Note: The lack of a publicly available, head-to-head kinome scan for these compounds makes a direct and comprehensive comparison of their selectivity profiles challenging. The data presented here is based on available literature.
MNK1/2 Signaling Pathway
The following diagram illustrates the central role of MNK1/2 in integrating signals from major cellular pathways to regulate protein synthesis.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. MNK1 and MNK2 enforce expression of E2F1, FOXM1, and WEE1 to drive soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eFFECTOR Presents Phase I Data On eFT508, Its Lead Product Candidate, At ASCO 2017 - BioSpace [biospace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. CGP 57380 | Mnk | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to the Pharmacokinetic Properties of MNK Inhibitors: ETC-168, Tomivosertib (eFT508), and CGP57380
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of three prominent Mitogen-activated protein kinase (MAPK)-interacting kinase (MNK) inhibitors: ETC-168, Tomivosertib (also known as eFT508), and CGP57380. The data presented herein is compiled from preclinical studies to aid in the evaluation and selection of these compounds for further research and development.
Executive Summary
The development of specific and potent MNK inhibitors is a promising avenue for therapeutic intervention in various diseases, including cancer and neurological disorders. Understanding the pharmacokinetic profiles of these inhibitors is crucial for predicting their efficacy and safety. This guide summarizes the available preclinical pharmacokinetic data for this compound, Tomivosertib, and CGP57380, highlighting key differences in their absorption, distribution, metabolism, and excretion (ADME) properties.
MNK Signaling Pathway
The MNK kinases (MNK1 and MNK2) are key downstream effectors of the Ras-MAPK and p38 MAPK signaling pathways.[1][2][3][4][5] Upon activation, MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical regulator of cap-dependent mRNA translation.[1][2][3][4][5] The phosphorylation of eIF4E is implicated in the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[1][2][3][4][5] Inhibition of MNK activity is therefore a rational strategy to modulate these pathological processes.
Figure 1: MNK Signaling Pathway and points of inhibition.
Comparative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for this compound, Tomivosertib, and CGP57380 in mice. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.
| Parameter | This compound | Tomivosertib (eFT508) | CGP57380 |
| Species | Mouse | Mouse | Mouse |
| Dose & Route | 10 mg/kg, oral | 10 mg/kg, oral | 40 mg/kg, intraperitoneal |
| Half-life (t½) | ~3 hours[6] | N/A | N/A |
| Clearance (CL) | N/A | 50.29 mL/min/kg | N/A |
| Volume of Distribution (Vd) | N/A | 6506 mL/kg | N/A |
| Bioavailability (F%) | N/A | 55.66 - 82.50% | N/A (i.p. admin) |
| Brain-to-Plasma Ratio | High[6] | N/A | N/A |
| N/A: Not Available |
Note: The data for CGP57380 is limited to the administered dose and route in a specific in vivo study, with no detailed pharmacokinetic parameters readily available in the public domain.[7][8]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are generalized methodologies based on common practices for in vivo pharmacokinetic studies in mice.
In Vivo Pharmacokinetic Study in Mice (General Protocol)
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a small molecule inhibitor after oral administration in mice.
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mnk kinase pathway: Cellular functions and biological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Validating Phosphorylated Ribosomal Protein S6 as a Predictive Biomarker for ETC-168 Response in Soft Tissue Sarcoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of ETC-168, a novel MNK1/2 inhibitor, with alternative therapies for soft tissue sarcoma (STS). A central focus is the validation of phosphorylated ribosomal protein S6 (p-RPS6) as a predictive biomarker for treatment response to this compound, supported by experimental data and detailed protocols.
Introduction to this compound and the Role of MNK1/2 in Cancer
This compound is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2)[1]. These kinases are key downstream effectors of the MAPK signaling pathway and play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). In many cancers, including soft tissue sarcoma, the MNK-eIF4E axis is dysregulated, leading to the increased translation of oncoproteins that drive tumor growth and proliferation, such as E2F1, FOXM1, and WEE1[2]. By inhibiting MNK1 and MNK2, this compound effectively blocks eIF4E phosphorylation, thereby suppressing the production of these critical oncoproteins and exerting its anti-tumor effects.
Phosphorylated RPS6 (p-RPS6) as a Predictive Biomarker for this compound Efficacy
Recent studies have identified a strong positive correlation between the cellular responsiveness of STS cells to this compound and the baseline levels of phosphorylated ribosomal protein S6 (p-RPS6). RPS6 is a component of the 40S ribosomal subunit, and its phosphorylation is a key event in the regulation of translation. The level of p-RPS6 can serve as a surrogate indicator of the activation status of signaling pathways that drive cell growth and proliferation. The robust correlation suggests that p-RPS6 could be a valuable predictive biomarker to identify patients who are most likely to benefit from this compound therapy.
Quantitative Data Summary
The following table summarizes the anti-proliferative activity (IC50) of this compound in various soft tissue sarcoma cell lines, highlighting the correlation with p-RPS6 levels where data is available.
| Cell Line | Soft Tissue Sarcoma Subtype | This compound IC50 (µM) | Baseline p-RPS6 Level (Qualitative) | Reference |
| MESSA | Uterine Leiomyosarcoma | ~2.5 | High | [2] |
| SK-UT-1 | Uterine Leiomyosarcoma | ~5 | Moderate | [2] |
| SK-LMS-1 | Leiomyosarcoma | >10 | Low | [2] |
| LPS141 | Liposarcoma | ~3 | High | [2] |
| SW872 | Liposarcoma | >10 | Low | [2] |
Comparison with Alternative MNK Inhibitors
This compound demonstrates a favorable profile compared to other known MNK inhibitors, such as eFT508 (Tomivosertib) and CGP57380.
| Feature | This compound | eFT508 (Tomivosertib) | CGP57380 |
| Target | MNK1 and MNK2[1] | MNK1 and MNK2[3][4] | Primarily MNK1[1][2] |
| Potency (IC50) | Potent, with nanomolar to low micromolar activity in sensitive cell lines[1][2] | Varies by cell line, under clinical investigation[5][6] | Micromolar activity[1][2][7] |
| Predictive Biomarker | Phosphorylated RPS6 (p-RPS6) | Under investigation; potential correlation with immune checkpoint expression[4][8] | Not well established |
| Clinical Development | Preclinical/Clinical [Information on specific clinical trials is limited] | Phase I and II clinical trials, including in combination with checkpoint inhibitors[4][5][6] | Primarily a research tool, limited clinical development[1][2][7] |
Comparison with Standard of Care for Soft Tissue Sarcoma
The current standard of care for advanced or metastatic soft tissue sarcoma typically involves a multi-modal approach.
| Treatment Modality | Description | Typical Use Cases |
| Surgery | Primary treatment for localized disease. | Localized, resectable tumors. |
| Radiation Therapy | Used before or after surgery to improve local control. | In conjunction with surgery for high-grade tumors. |
| Chemotherapy | Systemic treatment for advanced or metastatic disease. | First-line agents include doxorubicin and ifosfamide. Second-line options include trabectedin, dacarbazine, and gemcitabine/docetaxel. |
| Targeted Therapy | Drugs that target specific molecular alterations in tumors. | Pazopanib (a multi-targeted tyrosine kinase inhibitor) is approved for certain STS subtypes. |
This compound, with its distinct mechanism of action, offers a potential new therapeutic avenue, particularly for patients whose tumors exhibit high levels of p-RPS6 and who may have become resistant to standard chemotherapies.
Experimental Protocols
Western Blot Analysis for p-RPS6 and Total RPS6
This protocol outlines the procedure for assessing the phosphorylation status of RPS6 in cell lysates.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-RPS6 (Ser235/236) and Rabbit anti-RPS6
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture STS cells to 70-80% confluency.
-
Wash cells with ice-old PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-RPS6 or total RPS6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize p-RPS6 levels to total RPS6.
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability in response to this compound treatment.
Materials:
-
96-well cell culture plates
-
STS cell lines
-
This compound (and other inhibitors for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed STS cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Visualizing the this compound Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway and the role of p-RPS6.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. onclive.com [onclive.com]
- 6. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract LB-068: Tomivosertib (eFT508), a potent and highly selective inhibitor of MNK1 and MNK2, enhances CAR T cell activity through modulating T cell differentiation | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of ETC-168
This document provides crucial safety and logistical information for the proper handling and disposal of ETC-168, a potent and selective MNK kinase inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
I. Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive kinase inhibitor necessitates handling with care.[1][2][3][4] All laboratory personnel should treat this compound and its solutions as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of solutes, butyl rubber gloves are recommended.[5]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect street clothing and prevent skin contact.
Engineering Controls:
-
All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any aerosols or dust.
II. Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for understanding its behavior and making informed decisions on handling and disposal.
| Property | Value | Reference |
| Chemical Name | 4-(6-(4-(morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile | MedKoo Biosciences |
| CAS Number | 1464150-99-9 | DC Chemicals[1] |
| Molecular Formula | C24H19N5O2 | DC Chemicals[1] |
| Molecular Weight | 409.44 g/mol | DC Chemicals[1] |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | DC Chemicals[1] |
III. Proper Disposal Procedures
As a research chemical with undetermined toxicity and environmental impact, this compound and its contaminated materials must be disposed of as hazardous chemical waste.[6][7] Do not dispose of this compound or its solutions down the drain or in regular trash.[6][8]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid this compound Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
This compound Solutions: As this compound is typically dissolved in DMSO, these solutions should be collected in a designated hazardous waste container for organic solvents.[5][9] Do not mix with aqueous waste or other incompatible chemicals.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and the solvent (e.g., "in DMSO").[6] Avoid using abbreviations.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory.[6]
-
-
Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Do not overfill waste containers; leave adequate headspace to prevent spills.
-
-
Arranging for Disposal:
IV. Experimental Protocols Cited
The biological effects of this compound have been characterized in various studies. For instance, its activity as an MNK kinase inhibitor has been assessed through biochemical assays measuring the IC50 against MNK1 and MNK2, which were found to be 23 nM and 43 nM, respectively.[1] Cellular effects, such as the induction of G0/G1 phase cell cycle arrest and suppression of cell viability, have been demonstrated in soft tissue sarcoma (STS) cell lines like LPS141 and MESSA.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Personal protective equipment for handling ETC-168
Disclaimer: No official Material Safety Data Sheet (MSDS) for ETC-168 was found in the public domain. The following safety and handling information is based on best practices for handling potent, novel small molecule kinase inhibitors in a laboratory setting. It is imperative to supplement these guidelines with a thorough internal risk assessment before commencing any work. This document is intended for use by trained professionals in a controlled laboratory environment.
Immediate Safety and Logistical Information
This compound is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) and should be handled with care.[1][2] As a novel compound, its full toxicological profile is not yet established. Therefore, it is crucial to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Body Protection: A fully buttoned lab coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.
Engineering Controls
-
All weighing and handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where the compound is used.
-
Safety showers and eyewash stations should be readily accessible.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability
-
Solid Form: Store at -20°C for long-term storage (up to 2 years).[1]
-
In Solution (DMSO): Store at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1]
-
Protect from light.
Operational and Disposal Plans
Handling and Preparation of Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all weighing and initial dilutions inside a chemical fume hood.
-
This compound is soluble in DMSO.[2] Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Further dilutions into aqueous media should be done immediately before use.
Disposal Plan
-
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Quantitative Data
The following table summarizes the inhibitory activity of this compound.
| Target/Cell Line | IC50 Value |
| MNK1 (biochemical) | 23 nM[1] |
| MNK2 (biochemical) | 43 nM[1] |
| LPS141 (cell viability) | ~5 µM[1] |
| MESSA (cell viability) | ~5 µM[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining the IC50 of this compound in adherent cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO diluted to the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis
This protocol describes a general method for analyzing the effect of this compound on the cell cycle using propidium iodide (PI) staining and flow cytometry.[3]
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits MNK1 and MNK2, blocking eIF4E phosphorylation and oncogenic translation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
